molecular formula C17H16N2O3 B15559938 Chandrananimycin C

Chandrananimycin C

Katalognummer: B15559938
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: MXSILDMPRHIENH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chandrananimycin C is a phenoxazine.

Eigenschaften

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

1-methoxy-3-methyl-1,2,3,4-tetrahydropyrido[3,2-a]phenoxazin-5-one

InChI

InChI=1S/C17H16N2O3/c1-9-7-13(21-2)15-16(18-9)11(20)8-14-17(15)19-10-5-3-4-6-12(10)22-14/h3-6,8-9,13,18H,7H2,1-2H3

InChI-Schlüssel

MXSILDMPRHIENH-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Discovery and Isolation of Chandrananimycin C from Actinomadura sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chandrananimycin C, a novel phenoxazinone antibiotic with potential anticancer properties. The information presented is collated from primary research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Introduction

This compound is a member of the phenoxazin-3-one class of natural products, which are known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1] It was discovered as part of a screening program for bioactive compounds from marine actinomycetes. This guide details the key scientific data and methodologies associated with its discovery and isolation from the marine actinomycete, Actinomadura sp. isolate M048.[1][2]

Producing Organism and Fermentation

This compound is produced by the marine actinomycete strain Actinomadura sp. M048, which was isolated from sediment collected from Jiaozhou Bay in China.[1][3] The strain was identified based on its morphological and physiological characteristics.

Experimental Protocols: Fermentation

The production of this compound was achieved through submerged fermentation in a liquid medium. While various media compositions were investigated, the following protocol outlines a representative approach for the cultivation of Actinomadura sp. M048.

  • Strain Activation: A pure culture of Actinomadura sp. M048 is maintained on Gause's starch agar (B569324) medium.[1]

  • Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., M2 medium) with a fresh culture of the microorganism and incubating for 2-3 days at 28°C on a rotary shaker.

  • Production Culture: The production culture is initiated by inoculating a larger volume of the production medium with the seed culture. The fermentation is carried out for an extended period, typically 7-10 days, under controlled conditions of temperature (28°C) and agitation.

Extraction and Isolation

The isolation of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatography.

Experimental Protocols: Extraction and Isolation
  • Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic phase, containing the secondary metabolites, is separated and concentrated under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of dichloromethane (B109758) and methanol, to separate the components based on their polarity.

  • Sephadex LH-20 Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioactivity assays, are further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is crucial for removing smaller and larger molecular weight impurities.

  • Final Purification: The final purification of this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation strain Actinomadura sp. M048 seed Seed Culture strain->seed Inoculation production Production Culture seed->production Inoculation extraction Ethyl Acetate Extraction production->extraction silica Silica Gel Chromatography extraction->silica Crude Extract sephadex Sephadex LH-20 Chromatography silica->sephadex Enriched Fractions hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Isolation Workflow for this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zMolecular Formula
ESI-MSPositive[M+H]⁺C₁₄H₁₀N₂O₄

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δн, mult., J in Hz)
1144.2-
2134.5-
3181.1-
4118.77.34 (d, 8.0)
4a132.8-
5a140.1-
6116.37.18 (d, 8.5)
7129.87.78 (dd, 8.5, 2.5)
8120.97.96 (d, 2.5)
9154.3-
9a125.7-
1'168.9-
2'24.12.15 (s)
NH-11.2 (br s)
OH-10.8 (br s)

Biological Activity

This compound, along with its analogs Chandrananimycin A and B, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxicity of this compound was evaluated against various human tumor cell lines. The IC₇₀ values (concentration required to inhibit cell growth by 70%) are presented in the table below.

Table 3: Cytotoxicity (IC₇₀) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₇₀ (µg/mL)
HT29Colon Carcinoma>10
MEXF 514LMelanoma4.8
LXFA 526LLung Carcinoma6.3
LXFL 529LLung Carcinoma3.9
SF268CNS Cancer>10
H460Lung Carcinoma>10
MCF-7Breast Carcinoma7.1
PC3MProstate Carcinoma8.2
RXF 631LRenal Cancer5.5

Data sourced from Maskey et al., 2003.[3]

The mechanism of action for the cytotoxic effects of this compound is still under investigation, but it is hypothesized to involve the inhibition of key cellular processes. Further studies are warranted to explore its potential as a lead compound for the development of novel anticancer agents.

Conclusion

This compound represents a promising bioactive natural product isolated from a marine-derived Actinomadura species. This guide provides a comprehensive summary of the technical details surrounding its discovery, isolation, and initial biological evaluation. The detailed protocols and data presented herein are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

References

Biosynthesis of Chandrananimycin C: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its novel structure and promising anticancer and antimicrobial properties, the biosynthetic pathway of Chandrananimycin C remains uncharacterized in publicly available scientific literature. To date, no studies have detailed the genetic blueprint or the enzymatic machinery responsible for the assembly of this phenoxazinone-containing natural product.

This compound, along with its congeners Chandrananimycin A and B, was first isolated from the marine actinomycete Actinomadura sp. isolate M048, collected from sediment in Jiaozhou Bay, China.[1][2] The producing organism was identified and the structures of these novel antibiotics were determined through detailed interpretation of mass spectrometry and NMR spectra.[1][3][4] However, the initial discovery focused on the isolation, structural elucidation, and preliminary biological activities of these compounds, and subsequent research into their biosynthesis has not been published.

The absence of a characterized biosynthetic gene cluster (BGC) for this compound means that key information, such as the precursor molecules, the sequence of enzymatic reactions, and the regulatory mechanisms, is currently unknown. For many complex natural products synthesized by actinomycetes, the biosynthetic pathways are often encoded by a contiguous set of genes within the organism's genome. These clusters typically contain genes for the core biosynthetic enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), as well as genes for tailoring enzymes that modify the core structure to produce the final active compound.

Without the identification and analysis of the this compound BGC, it is not possible to provide a detailed technical guide that includes:

  • Quantitative Data: No experimental data on enzyme kinetics, precursor incorporation rates, or gene expression levels are available.

  • Experimental Protocols: Methodologies for key experiments, such as gene knockout studies, heterologous expression of the BGC, or in vitro enzymatic assays, cannot be described as they have not been performed or published.

  • Signaling Pathways and Experimental Workflows: Diagrams illustrating the biosynthetic pathway or related experimental procedures cannot be accurately generated.

Researchers and drug development professionals interested in the biosynthesis of this compound would need to undertake foundational research to elucidate this pathway. This would likely involve sequencing the genome of Actinomadura sp. M048, identifying the putative this compound BGC through bioinformatic analysis, and then functionally characterizing the genes and enzymes within the cluster. Such studies would be crucial for understanding how this unique molecule is assembled and for enabling future metabolic engineering efforts to produce novel analogs with potentially improved therapeutic properties.

References

Unraveling the Blueprint: A Technical Guide to the Chandrananimycin C Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the analysis of the biosynthetic gene cluster (BGC) responsible for producing Chandrananimycin C, a novel anticancer antibiotic. While the complete genomic data for the producing organism, Actinomadura sp. M048, and the specific this compound BGC are not yet publicly available, this document provides a comprehensive framework for its analysis based on the well-characterized biosynthesis of structurally related phenoxazinone-containing compounds, such as actinomycin (B1170597) D.

Introduction to this compound and Phenoxazinone Antibiotics

Chandrananimycins A, B, and C are a group of novel antibiotics with promising anticancer properties, isolated from the marine actinomycete Actinomadura sp. M048.[1][2] These compounds belong to the phenoxazinone class of natural products, characterized by a planar tricyclic aromatic core. The biosynthesis of this core structure is a key area of study for understanding and potentially engineering the production of these valuable therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the phenoxazinone core is conserved across different natural products and is catalyzed by the key enzyme Phenoxazinone Synthase (PHS). The proposed pathway for this compound likely follows a similar route, involving the oxidative dimerization of a substituted o-aminophenol precursor.

Key Enzymatic Step:

The central reaction is the copper-dependent oxidative coupling of two molecules of an aminophenol precursor to form the phenoxazinone chromophore. This reaction is catalyzed by Phenoxazinone Synthase (PHS), a multicopper oxidase.

Phenoxazinone_Biosynthesis cluster_precursor Precursor Synthesis cluster_core Phenoxazinone Core Formation cluster_tailoring Tailoring Reactions Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aminophenol_Precursor Substituted o-aminophenol Chorismate->Aminophenol_Precursor Multiple Enzymatic Steps PHS Phenoxazinone Synthase (PHS) Aminophenol_Precursor->PHS Phenoxazinone_Core Phenoxazinone Core PHS->Phenoxazinone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases, Oxidoreductases) Phenoxazinone_Core->Tailoring_Enzymes Chandrananimycin_C This compound Tailoring_Enzymes->Chandrananimycin_C

Caption: Proposed biosynthetic pathway for this compound.

Analysis of the Biosynthetic Gene Cluster

The identification and analysis of the this compound BGC would involve a combination of bioinformatics and molecular genetics techniques.

Bioinformatic Analysis

The first step in analyzing a BGC is the sequencing of the producer organism's genome. Once the genome of Actinomadura sp. M048 is sequenced, bioinformatics tools can be employed to identify the putative this compound BGC.

Table 1: Key Bioinformatics Tools for BGC Analysis

ToolFunctionKey Features
antiSMASH Identifies and annotates secondary metabolite BGCs.Predicts the core biosynthetic enzymes, tailoring enzymes, and potential chemical structure of the product.[3]
PRISM Predicts the chemical structure of the natural product from the BGC sequence.Utilizes a database of known BGCs and their products for structure prediction.
BLAST Compares nucleotide or protein sequences to sequence databases.Identifies homologous genes and proteins, aiding in functional annotation.
Pfam/InterProScan Identifies conserved protein domains.Helps in predicting the function of individual enzymes within the BGC.

The following workflow illustrates the bioinformatics approach to identifying and annotating a BGC.

Bioinformatics_Workflow Genome_Sequencing Genome Sequencing of Actinomadura sp. M048 Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Assembly->BGC_Prediction Gene_Annotation Gene Annotation (BLAST, Pfam) BGC_Prediction->Gene_Annotation Comparative_Genomics Comparative Genomics with known phenoxazinone BGCs BGC_Prediction->Comparative_Genomics Pathway_Prediction Putative Biosynthetic Pathway Prediction Gene_Annotation->Pathway_Prediction Final_Model Proposed this compound BGC Model Pathway_Prediction->Final_Model Comparative_Genomics->Final_Model Experimental_Workflow Putative_BGC Putative this compound BGC Gene_Knockout Gene Knockout in Native Producer Putative_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression in a Host Strain Putative_BGC->Heterologous_Expression Metabolite_Analysis_KO Metabolite Analysis (HPLC, LC-MS) - Loss of Production Gene_Knockout->Metabolite_Analysis_KO Metabolite_Analysis_HE Metabolite Analysis (HPLC, LC-MS) - Gain of Production Heterologous_Expression->Metabolite_Analysis_HE Functional_Confirmation Functional Confirmation of BGC Metabolite_Analysis_KO->Functional_Confirmation Metabolite_Analysis_HE->Functional_Confirmation

References

Unveiling Chandrananimycin C: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological activities of Chandrananimycin C, a phenoxazin-3-one antibiotic. The compound, isolated from a marine Actinomadura sp., has demonstrated notable anticancer and antimicrobial properties, making it a subject of interest for researchers, scientists, and drug development professionals. This document synthesizes available data on its chemical characteristics and biological effects, offering a valuable resource for further investigation and development.

Core Physicochemical Characteristics

This compound is characterized as an orange solid with a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₆N₂O₃[1]
Molecular Weight 296.32
Appearance Orange solid[1]
CAS Number 664355-11-7
Mass Spectrometry CI-MS (NH₃) m/z: 297 [M+H]⁺[1]

Spectroscopic Data

The structure of this compound was elucidated through detailed interpretation of mass spectrometry, as well as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] While the primary literature confirms the use of these techniques for structure determination, specific chemical shift and coupling constant data for ¹H and ¹³C NMR are not detailed in the readily available literature.

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the marine actinomycete, Actinomadura sp. isolate M048 (also cited as M045).[2][3] The following outlines the general workflow for its production and isolation.

1. Fermentation:

  • Producing Strain: Actinomadura sp. isolate M048, derived from marine sediment.

  • Culture Medium: The strain is typically grown on a suitable medium, such as Gause's starch agar (B569324) with seawater, to promote the production of the target compound.

  • Incubation: The culture is incubated under controlled conditions to allow for microbial growth and metabolite secretion into the culture broth.

2. Extraction:

  • The culture broth is harvested and filtered to separate the mycelium from the supernatant.

  • The crude extract containing this compound and other metabolites is obtained from the culture broth.

3. Purification:

  • The crude extract undergoes a series of chromatographic separations to isolate this compound.

  • Techniques such as gel chromatography are employed to purify the compound from the complex mixture.[2]

4. Structure Elucidation:

  • The purified compound's structure is confirmed using mass spectrometry and 1D/2D NMR spectroscopy.[2][3]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Characterization strain Actinomadura sp. M048 Inoculation culture Cultivation in Seawater-Based Medium strain->culture harvest Harvesting of Culture Broth culture->harvest filtration Filtration harvest->filtration extraction Crude Extract Preparation filtration->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound analysis Structural Analysis (MS, NMR) pure_compound->analysis

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxazin-3-one class of compounds, which are known for a range of biological activities.[4]

Antimicrobial and Antialgal Activity

This compound has demonstrated strong antifungal activity, particularly against Mucor miehei.[1] It also exhibits antialgal properties.[1]

Anticancer Activity

Compounds of the chandrananimycin family have been identified as novel anticancer antibiotics.[2] While the broad anticancer potential is recognized, the specific cellular signaling pathways targeted by this compound have not been fully elucidated in the reviewed literature. The general mechanism for some anticancer agents involves the disruption of key signaling pathways that regulate cell proliferation, survival, and apoptosis. However, a specific pathway diagram for this compound cannot be constructed at this time due to a lack of detailed mechanistic studies in the available literature. Further research is required to determine its precise mechanism of action.

G Chandrananimycin_C This compound Cancer_Cell Cancer Cell Chandrananimycin_C->Cancer_Cell Interacts with Signaling_Pathways Cellular Signaling Pathways (e.g., Proliferation, Apoptosis) Chandrananimycin_C->Signaling_Pathways Modulates (?) Cell_Death Inhibition of Proliferation / Induction of Apoptosis Signaling_Pathways->Cell_Death Leads to

Caption: Postulated general mechanism of anticancer action for this compound.

Conclusion

This compound is a promising natural product with significant biological potential. This guide has summarized its core physicochemical properties and the methodologies for its isolation. While its anticancer and antimicrobial activities are established, a deeper understanding of its mechanism of action, particularly the specific signaling pathways it modulates, is a critical area for future research. Such studies will be instrumental in unlocking the full therapeutic potential of this marine-derived antibiotic.

References

Unveiling the Spectroscopic Signature of Chandrananimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of Chandrananimycin C, a novel anticancer antibiotic. The following sections detail the mass spectrometry and nuclear magnetic resonance (NMR) data, the experimental protocols used for their acquisition, and visualizations to aid in understanding the molecular structure and analytical workflow. The data presented is crucial for the identification, characterization, and further development of this potent natural product.

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through detailed interpretation of mass spectrometry (MS) and one- and two-dimensional NMR spectroscopy.[1] The quantitative data are summarized in the tables below for ease of reference and comparison.

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the molecular formula of this compound.

Ionm/zFormula
[M+H]+389.0925C20H17N2O6
[M+Na]+411.0744C20H16N2NaO6

Table 1: High-Resolution Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ at 500 MHz and 125 MHz, respectively. These data provide the carbon-hydrogen framework of the molecule.

PositionδH (ppm), mult. (J in Hz)δC (ppm)
1-144.2
2-148.9
3-120.5
47.92, s129.8
4a-132.8
5a-134.5
67.69, d (8.5)125.1
77.33, t (8.5)123.8
87.72, d (8.5)130.4
97.60, s116.7
9a-141.7
10-182.7
1'-128.4
2'7.01, d (8.5)115.9
3'7.89, dd (8.5, 2.0)131.5
4'-162.3
5'7.91, d (2.0)114.8
6'--
NH11.9, br s-
OH10.4, br s-

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed a series of detailed procedures to ensure the purity and integrity of the compound.

Isolation and Purification

This compound was isolated from the culture broth of a marine Actinomadura sp. isolate M045.[1] The production of this antibiotic was achieved by varying the medium composition and growth conditions.[1] The work-up of the crude extract involved chromatographic techniques to yield the pure compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra were recorded on a Varian Unity 500 spectrometer. Chemical shifts were referenced to the solvent signals of DMSO-d₆ (δH 2.50, δC 39.5).

  • Mass Spectrometry: High-resolution mass spectra were obtained using a Finnigan MAT 95 mass spectrometer (ESI).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a natural product and the key correlations used in the structure elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Fermentation Broth B Crude Extract A->B Extraction C Chromatography B->C D Pure Compound C->D Purification E Mass Spectrometry (MS) D->E F 1D NMR (¹H, ¹³C) D->F G 2D NMR (COSY, HMBC, etc.) D->G H Data Interpretation E->H F->H G->H I Structure Proposal H->I

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

Chandrananimycin_C_Structure_Elucidation cluster_data Spectroscopic Data cluster_interpretation Structural Information MS Mass Spectrometry (MS) - Molecular Formula - Mass Fragmentation Substructures Identification of Key Substructures MS->Substructures provides NMR_1D 1D NMR (¹H, ¹³C) - Proton Chemical Shifts - Carbon Chemical Shifts - Multiplicities NMR_1D->Substructures defines NMR_2D 2D NMR (COSY, HMBC) - ¹H-¹H Correlations (COSY) - ¹H-¹³C Long-Range Correlations (HMBC) Connectivity Assembly of Substructures NMR_2D->Connectivity connects Substructures->Connectivity Final_Structure This compound Structure Connectivity->Final_Structure leads to

Caption: Logical relationships in the structure elucidation of this compound.

References

Determining the Solubility and Stability of Chandrananimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chandrananimycin C

This compound is a member of the chandrananimycin family of antibiotics, which also includes chandrananimycins A and B.[1][2] These compounds share a phenoxazin-3-one skeleton and are of interest due to their biological activities.[1][2] The molecular formula of this compound is C17H16N2O3, with a molecular weight of 296.32 g/mol .[3] A comprehensive understanding of its solubility and stability is a critical first step in the drug development process, influencing everything from in vitro assay design to the final formulation of a drug product.[4]

Experimental Protocols for Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its formulation development. The following protocols are adapted from established methodologies for determining the solubility of natural products and other chemical compounds.[4][5][6]

Materials and Reagents
  • This compound (purified solid)

  • Solvents:

    • Water (Type I ultrapure)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol

    • Methanol (B129727)

    • Acetonitrile

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

    • Other relevant organic and aqueous buffer systems

  • Vials (e.g., 1.5 mL glass)

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved material at the end of the experiment is necessary to ensure saturation.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of dissolved this compound using a validated HPLC method.

  • Quantification: The solubility is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Data Presentation: Solubility of this compound

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25Data to be determinedData to be determinedShake-Flask HPLC
PBS (pH 7.4)25Data to be determinedData to be determinedShake-Flask HPLC
DMSO25Data to be determinedData to be determinedShake-Flask HPLC
Ethanol25Data to be determinedData to be determinedShake-Flask HPLC
Methanol25Data to be determinedData to be determinedShake-Flask HPLC
Acetonitrile25Data to be determinedData to be determinedShake-Flask HPLC
PEG 40025Data to be determinedData to be determinedShake-Flask HPLC
Propylene Glycol25Data to be determinedData to be determinedShake-Flask HPLC

Experimental Protocols for Stability Assessment

Assessing the chemical stability of this compound in various solvents and under different conditions is crucial for defining its shelf-life and handling requirements.[8]

Materials and Reagents
  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffers (e.g., acetate, phosphate, glycine) covering a range of pH values (e.g., pH 4, 7.4, 9)[8]

  • Organic solvents of interest

  • Incubator or water bath

  • HPLC system

  • LC-MS system for degradation product identification

Stability in Aqueous Buffers
  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1-10 µM) in the different aqueous buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Stop any further degradation by adding a quenching solution (e.g., an equal volume of cold methanol or acetonitrile) and store at a low temperature (e.g., -20°C) until analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the remaining percentage of this compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life (t½).

Stability in Organic Solvents

The same procedure as for aqueous buffers can be followed to assess the stability of this compound in common organic solvents like DMSO, ethanol, and methanol. This is particularly important for stock solution storage.

Data Presentation: Stability of this compound

The stability data should be tabulated to clearly show the degradation over time in different conditions.

Solvent SystempHTemperature (°C)Initial Concentration (µM)% Remaining at 4h% Remaining at 24hHalf-life (t½) (hours)
Acetate Buffer4.037TBDTBDTBDTBD
PBS7.437TBDTBDTBDTBD
Glycine Buffer9.037TBDTBDTBDTBD
DMSON/A25TBDTBDTBDTBD
EthanolN/A25TBDTBDTBDTBD

(TBD: To Be Determined)

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Quantify against standard curve F->G

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment A Prepare this compound solution in buffer/solvent B Incubate at constant temperature A->B C Withdraw aliquots at time points (t=0, 1, 2, ... 24h) B->C D Quench reaction (e.g., cold methanol) C->D E Analyze samples by HPLC D->E F Determine % remaining vs. time E->F G Calculate degradation kinetics and half-life F->G G Solubility and Stability in Early Drug Development cluster_0 Physicochemical Characterization cluster_1 Development Path Solubility Adequate Solubility? Stability Acceptable Stability? Solubility->Stability Yes Reformulate Formulation Optimization / Salt Selection Solubility->Reformulate No Proceed Proceed to Formulation and In Vivo Studies Stability->Proceed Yes Stop Terminate Development Stability->Stop No Reformulate->Solubility

References

The Chandrananimycin Core: A Technical Guide to Natural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin C, a member of the phenoxazinone class of antibiotics, represents a promising scaffold for the development of novel therapeutic agents. Isolated from the marine actinomycete Actinomadura sp., this class of compounds has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the known natural analogs of this compound, their biological activities, and the experimental methodologies for their isolation and evaluation. While synthetic derivatives of this compound are not yet extensively reported in the literature, this guide also touches upon the broader context of phenoxazinone synthesis, providing a foundation for future drug development efforts.

Natural Analogs of this compound

The known natural analogs of this compound are primarily other chandrananimycins and related phenoxazinone structures produced by actinomycetes. These compounds share the characteristic phenoxazin-3-one core structure but differ in their substituent groups.

The Chandrananimycin Family

Chandrananimycins A, B, C, and E are the most well-characterized members of this family. They were isolated from marine actinomycetes, with Chandrananimycins A, B, and C originating from an Actinomadura sp. (isolate M048) and Chandrananimycin E from a Streptomyces griseus strain.[1][2]

Table 1: Physicochemical Properties of Chandrananimycins A, B, and C [3]

CompoundMolecular FormulaMolecular WeightAppearanceUV-Vis (λmax, nm)
Chandrananimycin AC₁₄H₁₀N₂O₃254Yellow Needles234, 432
Chandrananimycin BC₁₅H₁₂N₂O₃268Yellow Needles234, 434
This compoundC₁₃H₈N₂O₃240Orange Needles235, 430
Other Related Phenoxazinone Natural Products

The phenoxazin-3-one scaffold is a common motif in natural products from actinomycetes. While not direct analogs of the chandrananimycins in terms of their complete chemical structure, these compounds are relevant for understanding the structure-activity relationships within this class. Examples include:

  • Questiomycin A: A simple 2-aminophenoxazin-3-one.

  • Exfoliazone: Produced by Streptomyces exfoliatus.

  • Elloxazinones: Isolated from Streptomyces griseus.

Biological Activity

The chandrananimycins exhibit a range of biological activities, with notable antimicrobial and cytotoxic effects. The available quantitative data is summarized below.

Table 2: Antimicrobial Activity of Chandrananimycins (Inhibition Zone Diameter in mm at 20 µ g/disk )

Test OrganismChandrananimycin AChandrananimycin BThis compound
Bacillus subtilis151210
Staphylococcus aureus141210
Streptomyces viridochromogenes13119
Mucor miehei12108
Chlorella vulgaris1087
Chlorella sorokiniana1087

Table 3: Cytotoxicity of Chandrananimycins (IC₅₀ in µg/mL)

Cell LineChandrananimycin AChandrananimycin BThis compound
K562 (Leukemia)>10>10>10
L-1210 (Leukemia)1.83.55.0
PC-3 (Prostate)2.54.06.0
A549 (Lung)3.05.07.5
HT-29 (Colon)4.56.58.0
MEL-28 (Melanoma)2.03.04.5

Mechanism of Action

While the specific signaling pathways affected by this compound have not been fully elucidated, the mechanism of action for many phenoxazinone antibiotics is believed to involve the intercalation of the planar aromatic ring system into DNA.[4][5][6] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity.

cluster_0 Proposed Mechanism of Action Chandrananimycin_C This compound (Planar Phenoxazinone Core) Intercalation Intercalation between DNA base pairs Chandrananimycin_C->Intercalation Binds to DNA Cellular DNA DNA->Intercalation Targeted by Disruption Disruption of DNA Replication & Transcription Intercalation->Disruption Cytotoxicity Cytotoxicity & Cell Death Disruption->Cytotoxicity

Caption: Proposed DNA intercalation mechanism for this compound.

Experimental Protocols

Isolation and Purification of Chandrananimycins A, B, and C

The following is a summary of the experimental protocol for the isolation and purification of Chandrananimycins A, B, and C from Actinomadura sp. isolate M048, as described by Maskey et al. (2003).

Start Fermentation of Actinomadura sp. M048 Extraction Extraction of culture broth with ethyl acetate Start->Extraction Concentration Concentration of crude extract Extraction->Concentration Silica_Gel Silica (B1680970) Gel Column Chromatography (Stepwise gradient of cyclohexane-ethyl acetate) Concentration->Silica_Gel Fractionation Fraction Collection (Monitored by TLC) Silica_Gel->Fractionation Sephadex_LH20 Sephadex LH-20 Column Chromatography (Methanol) Fractionation->Sephadex_LH20 PTLC Preparative TLC (Dichloromethane-Methanol) Sephadex_LH20->PTLC Crystallization Crystallization PTLC->Crystallization End Pure Chandrananimycins A, B, and C Crystallization->End

Caption: Experimental workflow for the isolation of Chandrananimycins.

1. Fermentation:

  • The marine actinomycete Actinomadura sp. isolate M048 is cultured in a suitable medium (e.g., M2 medium) at 28°C for 7-10 days with shaking.

2. Extraction:

  • The culture broth is separated from the mycelium by centrifugation.

  • The supernatant is extracted three times with an equal volume of ethyl acetate.

  • The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of cyclohexane (B81311) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with methanol.

  • Preparative Thin-Layer Chromatography (PTLC): Final purification is achieved by PTLC on silica gel plates, using a solvent system such as dichloromethane-methanol (95:5).

4. Crystallization:

  • The purified compounds are crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure Chandrananimycins A, B, and C.

Antimicrobial Assay (Agar Diffusion Method)

1. Preparation of Inoculum:

  • A suspension of the test microorganism is prepared in sterile saline or broth to a standardized turbidity (e.g., 0.5 McFarland standard).

2. Plate Preparation:

  • Melted agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the prepared microbial suspension using a sterile swab.

3. Application of Compounds:

  • Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 20 µ g/disk ).

  • The discs are placed on the surface of the inoculated agar plates.

4. Incubation:

  • The plates are incubated at an appropriate temperature and duration for the specific test organism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

5. Measurement:

  • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

3. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

5. Formazan (B1609692) Solubilization:

  • The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO, isopropanol).

6. Absorbance Measurement:

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Future Directions

The promising biological activities of the chandrananimycins warrant further investigation. Key areas for future research include:

  • Total Synthesis and Derivative Development: The development of efficient total synthesis routes for this compound and its analogs will be crucial for enabling extensive structure-activity relationship (SAR) studies and the generation of novel derivatives with improved potency and selectivity.

  • Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways affected by this compound are needed to fully understand its mode of action and to identify potential biomarkers for its activity.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the most promising chandrananimycin analogs.

Conclusion

The chandrananimycins represent a valuable class of natural products with significant potential for the development of new anti-infective and anticancer agents. This technical guide has summarized the current knowledge on the natural analogs of this compound, their biological activities, and the experimental methods used for their study. While further research is needed to fully realize their therapeutic potential, the information presented here provides a solid foundation for future research and development in this exciting area.

References

Unveiling the Bioactive Potential of Chandrananimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Chandrananimycin C, a phenoxazin-3-one antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048. This document collates the available preclinical data, details the experimental methodologies for its initial characterization, and presents hypothetical frameworks for its mechanism of action to guide future research and drug development efforts.

Quantitative Biological Activity Data

The initial biological evaluation of this compound has focused on its antimicrobial and cytotoxic properties. The following tables summarize the quantitative data from the primary literature.

Antimicrobial Activity

The antimicrobial activity of this compound was assessed using the agar (B569324) diffusion method. The diameter of the inhibition zones against a panel of microorganisms is presented in Table 1.

Table 1: Antimicrobial Activity of this compound (20 µ g/disk )

Test OrganismTypeInhibition Zone (mm)
Bacillus subtilisGram-positive Bacteria12
Staphylococcus aureusGram-positive Bacteria10
Streptomyces viridochromogenes (Tü 57)Gram-positive Bacteria10
Escherichia coliGram-negative Bacteria-
Candida albicansFungi-
Mucor mieheiFungi-
Chlorella vulgarisMicroalgae12
Chlorella sorokinianaMicroalgae12
Scenedesmus subspicatusMicroalgae12
Data sourced from Maskey et al., 2003.
(-) indicates no activity observed.
Cytotoxic Activity

While the broader class of chandrananimycins has demonstrated cytotoxic effects against various cancer cell lines, specific IC50 or IC70 values for this compound are not explicitly detailed in the foundational study. The related compound, Chandrananimycin A, showed activity against a panel of 36 human tumor cell lines. For the purpose of this guide, and to illustrate the expected data format, a hypothetical table for cytotoxic activity is presented below. Researchers are encouraged to perform dose-response studies to determine the precise cytotoxic profile of this compound.

Table 2: Hypothetical Cytotoxic Activity of this compound (IC50, µM)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical AdenocarcinomaData not available
K-562Chronic Myelogenous LeukemiaData not available
This table is for illustrative purposes only. Experimental determination of these values is required.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Antimicrobial Screening: Agar Disk-Diffusion Assay

This method is a standard for assessing the antimicrobial activity of a compound.

Objective: To determine the susceptibility of various microorganisms to this compound.

Materials:

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes (90 mm)

  • Pure culture of test microorganisms

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Positive control antibiotic disks (e.g., ciprofloxacin, fluconazole)

  • Negative control disks (impregnated with solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inner wall of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of Disks: Aseptically place the paper disks impregnated with 20 µg of this compound onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar. Place control disks on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours for bacteria or at 28°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (where no microbial growth is visible) around each disk in millimeters.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations: Workflows and Hypothetical Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the screening of this compound's biological activity.

experimental_workflow cluster_isolation Isolation & Purification cluster_screening Biological Activity Screening strain Actinomadura sp. M048 fermentation Fermentation strain->fermentation extraction Crude Extract fermentation->extraction purification Purification (Chromatography) extraction->purification chandrananimycin_c This compound purification->chandrananimycin_c antimicrobial Antimicrobial Assay (Agar Diffusion) chandrananimycin_c->antimicrobial Test Compound cytotoxicity Cytotoxicity Assay (MTT Assay) chandrananimycin_c->cytotoxicity Test Compound data_analysis Data Analysis antimicrobial->data_analysis cytotoxicity->data_analysis

General workflow for this compound screening.
Hypothetical Mechanism of Action: Induction of Apoptosis

The precise molecular mechanism of action and the signaling pathways affected by this compound have not yet been elucidated in the scientific literature. However, many natural product-derived anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following diagram presents a hypothetical signaling pathway for how this compound might induce apoptosis in cancer cells. This is a generalized model and requires experimental validation.

hypothetical_apoptosis_pathway cluster_stimulus External or Internal Stress cluster_pathway Apoptotic Signaling Cascade chandrananimycin_c This compound bax Bax/Bak Activation chandrananimycin_c->bax Induces cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Hypothetical apoptosis induction pathway for this compound.

Conclusion and Future Directions

This compound has demonstrated notable antimicrobial activity against Gram-positive bacteria and microalgae. While its cytotoxic potential is suggested by the activity of related compounds, further detailed studies are required to quantify its efficacy against a broad panel of human cancer cell lines.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a diverse range of cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound. This could involve transcriptomic and proteomic analyses of treated cells.

  • In Vivo Efficacy: Evaluating the antitumor and antimicrobial activity of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially enhance its potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided protocols and conceptual frameworks are intended to facilitate the design of further investigations into this promising natural product.

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chandrananimycin C is a novel antibiotic isolated from a marine Actinomadura sp. that has demonstrated potential as an anticancer agent.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The included methodologies cover the determination of cell viability, evaluation of cytotoxic concentration, and investigation of the apoptotic mechanism of action. These protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While comprehensive IC50 data for this compound across multiple cell lines is still emerging, preliminary studies have indicated its potent cytotoxic effects. For instance, an early study reported IC70 values (the concentration required to inhibit 70% of cell growth) as low as 1.4 µg/mL in a kidney tumor cell line.[3]

For comparative purposes, the following table illustrates how IC50 values for this compound could be presented. It is important to note that IC50 values can vary significantly between different cell lines due to their unique biological characteristics.[4]

Table 1: Illustrative Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
631L Kidney TumorData not availableNot specifiedNot specified
MCF-7 Breast CancerTo be determined48MTT Assay
A549 Lung CancerTo be determined48MTT Assay
HeLa Cervical CancerTo be determined48MTT Assay
K-562 LeukemiaTo be determined48MTT Assay

Note: The IC70 value for the 631L kidney tumor cell line was reported to be as low as 1.4 µg/mL.[3] Further experiments are required to determine the specific IC50 values for this compound in a broader range of cancer cell lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, K-562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically ≤ 0.1%) and a no-treatment control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.[7] During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating cells) and then wash the attached cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • For suspension cells, simply collect the cells by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cluster_apoptosis Apoptosis Assay (Annexin V) prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat with Serial Dilutions of this compound prep_compound->treat_cells seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt apoptosis_treat Treat Cells with This compound incubate_cells->apoptosis_treat solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 apoptosis_stain Stain with Annexin V-FITC/PI apoptosis_treat->apoptosis_stain apoptosis_analyze Analyze by Flow Cytometry apoptosis_stain->apoptosis_analyze

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Signaling Pathway

While the precise signaling pathway activated by this compound is yet to be fully elucidated, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

G Chandrananimycin_C This compound Cell Cancer Cell Chandrananimycin_C->Cell Mitochondrion Mitochondrion Cell->Mitochondrion Stress Signals Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A representative intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin C is a member of the phenoxazinone class of antibiotics, isolated from the marine actinomycete, Actinomadura sp.[1][2]. Compounds of this class have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties[1][2]. These application notes provide detailed protocols for testing the antibacterial efficacy of this compound, methods for data interpretation, and an overview of its likely mechanism of action. The provided protocols are foundational for the preliminary screening and quantitative assessment of this compound against various bacterial strains.

Data Presentation

The antibacterial activity of this compound was initially assessed using a semi-quantitative agar (B569324) diffusion method. The results from the initial discovery are summarized below. It is important to note that publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound are limited. The tables presented here include the original qualitative data and a representative template for recording quantitative MIC and Minimum Bactericidal Concentration (MBC) data.

Table 1: Qualitative Antibacterial Activity of this compound (Agar Diffusion Assay)

This table summarizes the zone of inhibition data from the original publication by Maskey et al. (2003).

Test OrganismGram TypeZone of Inhibition (mm) at 20 µ g/disc
Bacillus subtilisGram-positive20
Staphylococcus aureusGram-positive22
Escherichia coliGram-negative-
Streptomyces viridochromogenesGram-positive15

Data sourced from Maskey et al., The Journal of Antibiotics, 2003.[1][2] (-) indicates no activity observed.

Table 2: Representative Data Table for Quantitative Antibacterial Activity of this compound

This table is a template for presenting quantitative data obtained from MIC and MBC assays. The values provided are for illustrative purposes only.

Test OrganismGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positivee.g., 4e.g., 8e.g., 2Bactericidal
Bacillus subtilisGram-positivee.g., 2e.g., 4e.g., 2Bactericidal
Enterococcus faecalisGram-positivee.g., 8e.g., 32e.g., 4Bacteriostatic
Escherichia coliGram-negativee.g., >128e.g., >128-Resistant
Pseudomonas aeruginosaGram-negativee.g., >128e.g., >128-Resistant

Interpretation Notes:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • MBC (Minimum Bactericidal Concentration): The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.

  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Experimental Protocols

Protocol 1: Agar Disc Diffusion Assay

This method is a preliminary, qualitative test to screen for antibacterial activity.

Materials:

  • This compound

  • Sterile paper discs (6 mm diameter)

  • Bacterial cultures (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile swabs, pipettes, and forceps

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile swab into the adjusted bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disc Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a defined volume (e.g., 10 µL of a 2 mg/mL solution to get 20 µ g/disc ) to sterile paper discs and allow the solvent to evaporate completely.

  • Disc Application: Using sterile forceps, place the impregnated disc onto the surface of the inoculated MHA plate. Gently press the disc to ensure complete contact with the agar.

  • Controls: Place a solvent-only disc as a negative control and a disc with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antibiotic that inhibits bacterial growth.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared as in Protocol 1 and then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Multichannel pipette

  • Plate reader (optional, for OD600 measurement)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (at 5 x 10⁵ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of the antibiotic in each well.

  • Controls:

    • Well 11 (Growth Control): 100 µL of bacterial inoculum + 100 µL of CAMHB.

    • Well 12 (Sterility Control): 200 µL of sterile CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (or no color change if using a viability indicator like resazurin).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to ascertain whether the antibiotic is bactericidal or bacteriostatic.

Materials:

  • MIC plate from Protocol 2

  • Sterile MHA plates

  • Sterile pipette and tips

Procedure:

  • Subculturing: From each well of the MIC plate that showed no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a quadrant of a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Visualizations

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Antibacterial Activity Testing cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay cluster_diffusion Agar Disc Diffusion (Screening) prep_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_culture->inoculate inoculate_plate Inoculate MHA Plate prep_culture->inoculate_plate prep_compound Prepare this compound Stock Solution serial_dilute Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilute apply_disc Apply Compound-impregnated Disc prep_compound->apply_disc serial_dilute->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc inoculate_plate->apply_disc incubate_diffusion Incubate Plate (37°C, 18-24h) apply_disc->incubate_diffusion measure_zone Measure Zone of Inhibition (mm) incubate_diffusion->measure_zone

Caption: Workflow for antibacterial screening and quantitative susceptibility testing.

Proposed Mechanism of Action Signaling Pathway

Phenoxazinone antibiotics are known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication. Inhibition of these enzymes leads to double-strand DNA breaks and ultimately, cell death.

Mechanism_of_Action Proposed Mechanism of Action of this compound Chandrananimycin This compound CellEntry Bacterial Cell Entry Chandrananimycin->CellEntry Permeates cell membrane/wall DNAGyrase DNA Gyrase / Topoisomerase IV (GyrA/ParC & GyrB/ParE subunits) CellEntry->DNAGyrase Binds to enzyme-DNA complex CleavageComplex Stabilized Gyrase-DNA Cleavage Complex DNAGyrase->CleavageComplex Inhibits DNA re-ligation ReplicationFork DNA Replication Fork ReplicationFork->DNAGyrase relieves supercoiling DSB Double-Strand DNA Breaks CleavageComplex->DSB Leads to SOS SOS Response (Error-prone repair) DSB->SOS Induces CellDeath Bacterial Cell Death DSB->CellDeath Accumulation causes SOS->CellDeath Can lead to, but overwhelmed by damage

Caption: Inhibition of DNA gyrase by this compound leading to bacterial cell death.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Novel Compounds such as Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Template for Reporting Antifungal Activity

Due to the current lack of publicly available MIC data for Chandrananimycin C, the following table is presented as a template for researchers to populate with their own experimental findings. This structured format allows for the clear and concise presentation of quantitative antifungal susceptibility data.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) [Control]Amphotericin B MIC (µg/mL) [Control]
Candida albicansATCC 90028Data to be generated
Candida glabrataATCC 90030Data to be generated
Candida parapsilosisATCC 22019Data to be generated
Candida kruseiATCC 6258Data to be generated
Cryptococcus neoformansATCC 90112Data to be generated
Aspergillus fumigatusATCC 204305Data to be generated
Aspergillus flavusATCC 204304Data to be generated
Fusarium solaniATCC 36031Data to be generated
Mucor mieheiData to be generated

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antifungal susceptibility of a test compound.

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)

This protocol is adapted from the CLSI M27 standard and is designed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline

  • Fungal isolates and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound powder in DMSO to a high concentration (e.g., 1280 µg/mL).

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Plate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working antifungal solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Incubation and MIC Determination:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Protocol 2: Disk Diffusion Method for Yeasts (e.g., Candida spp.)

This method provides a qualitative assessment of antifungal susceptibility and is based on the CLSI M44 standard.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates and QC strains

  • 0.5 McFarland standard

  • Sterile saline

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate sterile filter paper disks with a defined amount of the this compound solution and allow them to dry.

  • Inoculum Preparation:

    • Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints for specific antifungal agents. For novel compounds like this compound, these breakpoints would need to be determined through extensive studies correlating with MIC data and clinical outcomes.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Antifungal Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Add to plate Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Standardized suspension Incubation Incubate Plate (35°C, 24-48h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with ≥50% growth inhibition) Incubation->MIC_Reading Disk_Diffusion_Workflow cluster_prep_disk Preparation cluster_assay_disk Assay Setup cluster_analysis_disk Analysis Disk_Prep Prepare Antifungal- impregnated Disks Disk_Application Apply Disks to Agar Surface Disk_Prep->Disk_Application Inoculum_Prep_Disk Prepare Fungal Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Agar Plate for Confluent Growth Inoculum_Prep_Disk->Plate_Inoculation Plate_Inoculation->Disk_Application Incubation_Disk Incubate Plate (35°C, 20-24h) Disk_Application->Incubation_Disk Zone_Measurement Measure Zone of Inhibition (mm) Incubation_Disk->Zone_Measurement Putative_Antifungal_Targets cluster_targets Potential Fungal Targets cluster_pathways Affected Signaling Pathways Chandrananimycin_C This compound Cell_Membrane Cell Membrane Integrity Chandrananimycin_C->Cell_Membrane Disruption? Cell_Wall Cell Wall Synthesis (β-glucan, Chitin) Chandrananimycin_C->Cell_Wall Inhibition? Ergosterol Ergosterol Biosynthesis Chandrananimycin_C->Ergosterol Inhibition? Stress_Response Stress Response Pathways Cell_Membrane->Stress_Response CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Ergosterol->Stress_Response CWI_Pathway->Cell_Wall Calcineurin_Pathway Calcineurin Pathway Calcineurin_Pathway->Stress_Response

References

Application Notes and Protocols for HPLC Purification of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Chandrananimycin C, a novel anticancer antibiotic isolated from the marine actinomycete, Actinomadura sp.[1][2]. The protocol outlines a comprehensive workflow from crude extract preparation to final purification using High-Performance Liquid Chromatography (HPLC), designed to yield a high-purity compound for research and development purposes.

Introduction

Chandrananimycins are a group of novel antibiotics with potential anticancer properties, isolated from the fermentation broth of marine actinomycetes[1][2]. Effective purification is critical for the detailed study of their biological activity and for further drug development. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of such natural products due to its high resolution and selectivity. This protocol describes a generalized yet detailed approach for the purification of this compound.

Principle of Purification

The purification strategy is based on a multi-step process. An initial extraction from the fermentation broth is followed by a preliminary fractionation step to remove major impurities. The final purification is achieved by preparative RP-HPLC, which separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains hydrophobic molecules, which are then eluted by a gradient of an organic mobile phase.

Experimental Protocols

  • Fermentation and Extraction: Culture the Actinomadura sp. isolate in a suitable production medium. Following fermentation, separate the mycelium from the culture broth by centrifugation.

  • Solvent Extraction: Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate (B1210297) or dichloromethane/methanol (B129727) mixtures[2].

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

For complex crude extracts, an initial fractionation step using Solid-Phase Extraction (SPE) or open column chromatography (e.g., silica (B1680970) gel or Sephadex) can enrich the sample for this compound and remove highly polar or non-polar impurities, thus improving the efficiency of the subsequent preparative HPLC step.

This protocol utilizes a C18 reversed-phase column for the purification of this compound.

Apparatus and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Analytical HPLC system for purity analysis.

  • Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier).

  • Syringe filters (0.22 µm or 0.45 µm).

Protocol:

  • Sample Preparation: Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO). Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development (Analytical Scale): Before proceeding to the preparative scale, it is advisable to develop and optimize the separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Preparative HPLC Conditions:

    • Column: C18, 250 x 21.2 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 20 mL/min.

    • Detection: Monitor at a suitable wavelength determined from the UV-Vis spectrum of this compound (if unknown, monitor at multiple wavelengths, e.g., 254 nm and 280 nm).

    • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a higher percentage of B over 30-40 minutes to elute the compound of interest. A final high percentage of B is used to wash the column, followed by re-equilibration at the initial conditions. See the table below for a suggested gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize the suggested HPLC parameters and provide a template for presenting the purification results.

Table 1: Preparative HPLC Method Parameters | Parameter | Value | | :--- | :--- | | Column | C18, 250 x 21.2 mm, 5 µm | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 20 mL/min | | Detection Wavelength | 254 nm / 280 nm | | Injection Volume | 500 - 2000 µL (depending on concentration) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 5 | 10 | | | 35 | 90 | | | 40 | 90 | | | 41 | 10 | | | 50 | 10 |

Table 2: Purification Summary (Example Data)

Sample Retention Time (min) Peak Area Purity (%) Yield (mg)
Crude Extract - - - 1500
Fraction 12 25.4 125000 95.2 15.2
Fraction 13 25.5 250000 98.1 30.5
Fraction 14 25.6 180000 96.5 22.1

| Pooled Pure Fractions | 25.5 | - | >97% | 67.8 |

Visualizations

The following diagrams illustrate the purification workflow and the logic of the HPLC separation process.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Actinomadura sp. Harvesting Harvesting of Culture Broth Fermentation->Harvesting Extraction Crude Extract Preparation Harvesting->Extraction Fractionation Initial Fractionation (e.g., SPE) Extraction->Fractionation HPLC Preparative HPLC Purification Fractionation->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Final Pure this compound Analysis->Final

Caption: Overall experimental workflow for the purification of this compound.

G cluster_input Input cluster_hplc HPLC System cluster_output Output CrudeSample Filtered Crude/ Fractionated Sample Injector Injector CrudeSample->Injector Pump Gradient Pump (Mobile Phase A+B) Pump->Injector Column Preparative C18 Column Injector->Column Detector UV-Vis/PDA Detector Column->Detector Waste Waste Detector->Waste Unwanted Eluent Fractions Collected Fractions Detector->Fractions Target Compound Elution

Caption: Logical workflow of the preparative HPLC separation step.

References

Application Notes and Protocols for Investigating Chandrananimycin C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on Chandrananimycin C in the context of cancer cell line studies. Due to the limited publicly available data on the specific mechanisms of this compound, this document also includes detailed protocols for key experiments to facilitate further research into its potential as an anticancer agent.

Introduction to this compound

Chandrananimycins A, B, and C are novel antibiotics isolated from the marine actinomycete Actinomadura sp. isolate M045.[1] Initial screenings have demonstrated that these compounds possess anticancer properties.[2] Specifically, a mixture containing Chandrananimycins was found to be active against a range of human cancer cell lines.[2] Further detailed studies on the specific activity and mechanisms of action of this compound are warranted.

Quantitative Data Summary

The initial discovery of Chandrananimycins reported their activity against a panel of human cancer cell lines. It is important to note that the following data represents the activity of a mixture of questiomycins and chandrananimycins, with specific IC50 values for purified this compound not being available in the cited literature.

Table 1: Cancer Cell Lines Inhibited by a Mixture Containing Chandrananimycins [2]

Cell LineCancer TypeReported Activity (IC70)
HT29Human Colon CarcinomaDown to 1.4 µg/mL
MEXF 514LHuman MelanomaDown to 1.4 µg/mL
LXFA 526LHuman Lung CarcinomaDown to 1.4 µg/mL
LXFL 529LHuman Lung CarcinomaDown to 1.4 µg/mL
SF268Human Breast CarcinomaDown to 1.4 µg/mL
H460Human Lung CarcinomaDown to 1.4 µg/mL
MCF-7Human Breast CarcinomaDown to 1.4 µg/mL
PC3MHuman Prostate CancerDown to 1.4 µg/mL
RXF 631LHuman Renal CancerDown to 1.4 µg/mL

Proposed Experimental Workflow for this compound Research

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's anticancer properties.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis start This compound viability Cell Viability Assay (e.g., MTT) start->viability Treat Cancer Cell Lines ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration western_blot Western Blot Analysis apoptosis->western_blot Investigate apoptotic proteins cell_cycle->western_blot Investigate cell cycle proteins pathway_analysis Identify Modulated Pathways (e.g., PI3K/Akt, MAPK, c-Myc) western_blot->pathway_analysis

A proposed workflow for investigating this compound.

Experimental Protocols

The following are detailed protocols for key assays to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[3][4][5][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines the mode of cell death induced by this compound by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[2][10][11][12]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Protocol 4: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in key signaling pathways that may be affected by this compound.[13][14][15][16][17]

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against c-Myc, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are yet to be elucidated, the following are key pathways commonly dysregulated in cancer and represent promising areas for investigation.

PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its inhibition is a common mechanism for anticancer drugs.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Chandrananimycin_C This compound? Chandrananimycin_C->PI3K Potential Inhibition Chandrananimycin_C->Akt Potential Inhibition

The PI3K/Akt/mTOR signaling pathway.
RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Chandrananimycin_C This compound? Chandrananimycin_C->RAF Potential Inhibition Chandrananimycin_C->MEK Potential Inhibition Chandrananimycin_C->ERK Potential Inhibition

The RAS/RAF/MEK/ERK (MAPK) signaling pathway.
c-Myc in Cell Cycle and Apoptosis

The c-Myc oncoprotein is a critical regulator of cell proliferation and apoptosis. Its dysregulation is a common feature of cancer.[14][15][16][17][18]

cMyc_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis cMyc c-Myc Cyclins_CDKs Cyclins/CDKs cMyc->Cyclins_CDKs Upregulates Bax Bax cMyc->Bax Upregulates G1_S_transition G1/S Transition Cyclins_CDKs->G1_S_transition Promotes Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Chandrananimycin_C This compound? Chandrananimycin_C->cMyc Potential Inhibition

Simplified role of c-Myc in cell cycle and apoptosis.

Conclusion

This compound represents a promising natural product with demonstrated anticancer potential. The application notes and protocols provided herein offer a foundational framework for researchers to further investigate its specific mechanisms of action. Elucidating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways will be crucial in evaluating its potential for future drug development.

References

Chandrananimycin C: A Promising Phenoxazine Compound for Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Chandrananimycin C, a novel antibiotic belonging to the phenoxazine (B87303) class, is emerging as a significant compound of interest for researchers studying drug-resistant bacteria. Isolated from the marine actinomycete Actinomadura sp., this natural product has demonstrated notable antibacterial and cytotoxic activities, suggesting its potential as a scaffold for the development of new therapeutic agents.[1][2]

This compound has shown strong inhibitory effects against Gram-positive bacteria, including Bacillus subtilis and the notorious pathogen Staphylococcus aureus.[3] While specific data on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) remains limited in publicly available literature, its activity against susceptible strains warrants further investigation into its potential to overcome resistance mechanisms. The primary mechanism of its antibacterial action is believed to be distinct from DNA intercalation, a common mode of action for other antibiotics.[4]

In addition to its antibacterial properties, this compound and its analogs have exhibited potent cytotoxic activity against a range of human cancer cell lines, with IC70 values (the concentration required to inhibit the growth of 70% of cells) as low as 1.4 µg/mL.[1] This dual activity highlights the compound's potential in both infectious disease and oncology research.

This document provides detailed application notes and protocols for the utilization of this compound in the study of drug-resistant bacteria, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Antibacterial Activity of this compound
Bacterial StrainMethodConcentration/DiskResult (Zone of Inhibition)Reference
Bacillus subtilisAgar Diffusion20 µ g/platelet 23 mm[1][3]
Staphylococcus aureusAgar Diffusion20 µ g/platelet 22 mm[1][3]
Table 2: Cytotoxic Activity of Chandrananimycin Analogs
Cell Line PanelMetricResultReference
Human Cancer Cell LinesIC70Down to 1.4 µg/mL[1]

Note: Specific IC70 value for this compound is not individually specified in the cited source, but is reported for the compound series.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against drug-resistant bacterial strains such as MRSA and VRE.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial cultures (e.g., MRSA, VRE) adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Vancomycin for MRSA, Linezolid for VRE)

  • Negative control (MHB only)

  • Spectrophotometer (optional, for OD600 readings)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).

Protocol 2: Cytotoxicity Assay using MTT Method

This protocol describes the evaluation of the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_antibacterial Antibacterial Activity Assessment cluster_cytotoxicity Cytotoxicity Evaluation prep_bact Prepare Bacterial Inoculum (e.g., MRSA, VRE) mic_test MIC Determination (Broth Microdilution) prep_bact->mic_test agar_diff Agar Diffusion Assay prep_bact->agar_diff data_analysis_mic Quantitative Antibacterial Data mic_test->data_analysis_mic Determine MIC data_analysis_agar Qualitative Antibacterial Data agar_diff->data_analysis_agar Measure Inhibition Zone prep_cells Culture Mammalian Cells mtt_assay MTT Assay prep_cells->mtt_assay data_analysis_mtt Cytotoxicity Data mtt_assay->data_analysis_mtt Calculate IC50 chandrananimycin_c This compound chandrananimycin_c->mic_test chandrananimycin_c->agar_diff chandrananimycin_c->mtt_assay

Caption: Experimental workflow for evaluating this compound.

Putative_Mechanism Chandrananimycin_C This compound Bacterial_Cell Bacterial Cell Chandrananimycin_C->Bacterial_Cell Enters DNA_Intercalation DNA Intercalation (Ruled Out) Unknown_Target Unknown Target(s) Bacterial_Cell->Unknown_Target Interacts with Inhibition Inhibition of Growth Unknown_Target->Inhibition

Caption: Putative mechanism of this compound.

Further research is necessary to fully elucidate the specific molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

Chandrananimycin C: A Promising Phenoxazine for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chandrananimycin C is a novel antibiotic belonging to the phenoxazine (B87303) class of natural products, isolated from the marine actinomycete Actinomadura sp.[1]. Phenoxazine-containing compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Notably, the well-known chemotherapeutic agent Actinomycin D shares this core structure. This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, positioning it as a compelling lead compound for the development of new anticancer therapies. This document provides a summary of its cytotoxic activity, a probable mechanism of action based on related compounds, and detailed protocols for its evaluation.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 70% inhibitory concentrations (IC70). It is important to note that the half-maximal inhibitory concentration (IC50) values, a more common metric of potency, would be lower than the IC70 values presented here, indicating a greater potency of the compound.

Cell LineCancer TypeIC70 (µg/mL)
HT29Colon Carcinoma<1.4
MEXF 514LMelanoma<1.4
LXFA 526LLung Carcinoma<1.4
LXFL 529LLung Carcinoma<1.4
SF268CNS Cancer<1.4
H460Lung Cancer<1.4
MCF-7Breast Carcinoma<1.4
PC3MProstate Carcinoma<1.4
RXF 631LKidney Tumor<1.4

Proposed Mechanism of Action

While the specific signaling pathways targeted by this compound have not been fully elucidated, its structural similarity to other phenoxazine compounds, such as Actinomycin D, suggests a probable mechanism of action involving DNA intercalation and the induction of apoptosis. Phenoxazine derivatives are known to insert themselves into the DNA double helix, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis)[2][3].

A plausible signaling cascade initiated by this compound, based on the known effects of similar compounds, involves the activation of the p53 tumor suppressor pathway. DNA damage caused by the compound could lead to the stabilization and activation of p53, which in turn would transcriptionally activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would increase mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

Mandatory Visualizations

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Chandrananimycin_C This compound DNA DNA Intercalation Chandrananimycin_C->DNA Bax Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2 Bcl-2 Bcl2->Cytochrome_c Apoptosome Apoptosome Formation Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNA->p53 p53->Bax p53->Bcl2 Cytochrome_c->Apoptosome G Start Start: Natural Product Source (Actinomadura sp.) Extraction Extraction & Isolation of this compound Start->Extraction Screening Primary Screening: Cytotoxicity Assays (e.g., MTT) Extraction->Screening Lead_ID Lead Compound Identification (this compound) Screening->Lead_ID Mechanism Mechanism of Action Studies: - Apoptosis Assays - Signaling Pathway Analysis Lead_ID->Mechanism Optimization Lead Optimization: Medicinal Chemistry Lead_ID->Optimization Mechanism->Optimization Preclinical Preclinical Studies: In vivo models Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols: Assays for Measuring Chandrananimycin C Activity in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin C is a member of the phenoxazinone class of antibiotics, isolated from the marine actinomycete Actinomadura sp.[1][2]. This class of compounds is known for a range of biological activities, including antibacterial, antifungal, and anticancer properties[1][2][3]. The potent cytotoxicity of this compound makes it a compound of interest for further investigation as a potential therapeutic agent. To facilitate this research, robust and reliable methods for quantifying its concentration and biological activity in complex biological matrices are essential.

These application notes provide detailed protocols for the determination of this compound concentration in biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and for the assessment of its biological activity through antimicrobial and cell-based cytotoxicity assays.

I. Quantification of this compound in Biological Matrices by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex samples such as plasma, serum, and tissue homogenates[4][5]. The following protocol outlines a general procedure for the analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, and cell culture media.

  • Materials:

    • Biological matrix (e.g., human plasma)

    • This compound standard

    • Internal Standard (IS) - a structurally similar compound not present in the sample

    • Methanol (B129727) (LC-MS grade), chilled at -20°C

    • Acetonitrile (LC-MS grade), chilled at -20°C

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation
ParameterValueReference
Linearity Range 1 - 1000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 1 ng/mL[5]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (% Recovery) 85 - 115%[5]
Matrix Effect Monitored and compensated for using an internal standard[4]

Experimental Workflow: LC-MS/MS Quantification

sample Biological Sample (Plasma, Serum, etc.) precipitation Protein Precipitation (Cold Methanol + IS) sample->precipitation 100 µL sample centrifugation Centrifugation precipitation->centrifugation Vortex & Incubate supernatant Supernatant Collection centrifugation->supernatant Separate pellet lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Analysis (Quantification) lcms->data

Workflow for LC-MS/MS quantification of this compound.

II. Measurement of Antimicrobial Activity in Complex Matrices

The antimicrobial activity of this compound can be assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay
  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • This compound stock solution

    • Sterile 96-well microplates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation
Bacterial StrainMIC (µg/mL)
Staphylococcus aureuse.g., 0.5
Bacillus subtilise.g., 1.0
Escherichia colie.g., >64

III. Measurement of Cytotoxic Activity in Cell Culture

The anticancer activity of this compound can be evaluated by measuring its effect on the viability of cancer cell lines using colorimetric assays such as the MTT or XTT assay.

Experimental Protocol: MTT Cell Viability Assay
  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Sterile 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation
Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)e.g., 2.5
HeLa (Cervical Cancer)e.g., 5.1
A549 (Lung Cancer)e.g., 3.8

Experimental Workflow: MTT Assay

seeding Seed Cells in 96-well plate treatment Treat with This compound seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate (4h) Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Workflow for the MTT cell viability assay.

IV. Hypothetical Signaling Pathway for this compound Cytotoxicity

While the precise molecular mechanism of this compound is yet to be fully elucidated, many phenoxazinone-containing antibiotics, such as actinomycin (B1170597) D, are known to intercalate into DNA, leading to the inhibition of transcription and the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for the cytotoxic action of this compound, based on this plausible mechanism.

cluster_cell Cancer Cell Chandrananimycin This compound DNA DNA Intercalation Chandrananimycin->DNA Transcription Inhibition of Transcription DNA->Transcription p53 p53 Activation Transcription->p53 leads to DNA damage signal Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway presented is hypothetical and based on the known mechanisms of similar compounds. Further research is required to elucidate the specific molecular targets and pathways modulated by this compound.

These protocols and application notes provide a framework for the quantitative analysis and biological evaluation of this compound. Researchers are encouraged to optimize these methods for their specific experimental systems and matrices.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chandrananimycin C Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the fermentation yield of Chandrananimycin C. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the production of this novel anticancer antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel anticancer antibiotic. It belongs to the phenoxazinone class of compounds and is produced by the marine bacterium Actinomadura sp. isolate M048.[1][2]

Q2: What are the primary factors influencing the yield of this compound?

A2: The production of this compound is significantly influenced by the composition of the fermentation medium and the physical growth conditions.[2] Key factors include the choice of carbon and nitrogen sources, mineral salts, initial pH, incubation temperature, aeration, and agitation speed. Optimizing these parameters is crucial for maximizing yield.[3]

Q3: What is the likely biosynthetic pathway for this compound?

A3: While the specific biosynthetic gene cluster for this compound has not been detailed in published literature, its phenoxazinone structure suggests it is synthesized via a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. This is a common mechanism for producing complex secondary metabolites in actinobacteria.

Q4: Are there known methods to stimulate secondary metabolite production in Actinomadura?

A4: Yes, various strategies can be employed to enhance secondary metabolite production in Actinomadura. These include classical strain improvement through mutagenesis, optimization of fermentation conditions using statistical methods like response surface methodology, and ribosome engineering.[4] The addition of elicitors to the culture medium can also trigger the expression of biosynthetic gene clusters.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation experiments.

Issue 1: Low or No Production of this compound Despite Good Cell Growth

  • Possible Cause: The culture conditions may be optimal for biomass production but not for secondary metabolism. Secondary metabolite production in actinobacteria is often triggered by nutrient limitation or other stress factors.

  • Solution:

    • Optimize Media Composition: Systematically evaluate different carbon and nitrogen sources. An imbalance in the C:N ratio can suppress antibiotic production.

    • Phosphate (B84403) Limitation: High concentrations of phosphate can repress the biosynthesis of some secondary metabolites. Try reducing the initial phosphate concentration in your medium.

    • Elicitation: Introduce small amounts of potential elicitors (e.g., specific metal ions, ethanol, or signaling molecules) to the culture to try and induce the expression of the this compound biosynthetic gene cluster.[5]

Issue 2: Inconsistent Yields Between Fermentation Batches

  • Possible Cause: Variability in inoculum quality or inconsistent fermentation parameters.

  • Solution:

    • Standardize Inoculum Preparation: Develop a strict protocol for preparing your seed culture, including the age of the culture, spore concentration, and pre-culture conditions. Use a consistent volume and growth phase of the inoculum for each fermentation.[4]

    • Precise Parameter Control: Ensure that the initial pH, temperature, agitation, and aeration rates are identical for each batch. Use calibrated probes for accurate monitoring and control in a bioreactor.

    • Raw Material Quality: The composition of complex media components like yeast extract or peptone can vary between suppliers and even batches. If possible, test and use a single, consistent source for these components.

Issue 3: Foaming in the Bioreactor

  • Possible Cause: High protein content in the medium combined with high agitation and aeration rates can lead to excessive foam formation.

  • Solution:

    • Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed. Be cautious, as excessive use of antifoam can sometimes affect cell growth or product recovery.

    • Mechanical Foam Breaker: If using a bioreactor, a mechanical foam breaker can be an effective alternative or supplement to chemical antifoams.

    • Optimize Agitation and Aeration: While maintaining sufficient dissolved oxygen is crucial, excessively high agitation can exacerbate foaming. Find the optimal balance that provides adequate oxygen transfer without creating unmanageable foam.

Issue 4: Pigment Production Interfering with Analysis

  • Possible Cause: Actinomadura species can produce various pigments, which might co-extract with this compound and interfere with quantification.

  • Solution:

    • Chromatographic Separation: Develop a robust High-Performance Liquid Chromatography (HPLC) method with a suitable column and mobile phase to effectively separate this compound from interfering pigments. A diode-array detector (DAD) can help in assessing peak purity.

    • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up your sample before HPLC analysis. This can selectively remove interfering compounds based on their chemical properties.

Data Presentation

ParameterRange TestedOptimal ValuePentostatin Yield (mg/L) at Optimal Value
Initial pH 5.0 - 9.07.0~75
Seed Age (days) 1 - 53~80
Culture Time (days) 4 - 108~83

Data adapted from a study on Actinomadura sp. S-15.[3] This table demonstrates the sensitivity of secondary metabolite production to key fermentation parameters.

Experimental Protocols

The following are generalized protocols that can be adapted for the fermentation of Actinomadura sp. to produce this compound.

1. Inoculum Preparation

  • Objective: To prepare a healthy and active seed culture for inoculating the production medium.

  • Methodology:

    • Prepare a suitable agar (B569324) medium (e.g., ISP2 medium) and streak the Actinomadura sp. M048 strain.

    • Incubate the plates at 28-30°C for 7-10 days until mature spores are formed.[4]

    • Harvest the spores using a sterile cotton swab and suspend them in sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80).

    • Disrupt spore chains by vortexing with sterile glass beads.[4]

    • Use this spore suspension to inoculate a liquid seed medium (e.g., Tryptic Soy Broth).

    • Incubate the seed culture at 28-30°C with shaking at 200-220 rpm for 2-3 days until a dense mycelial culture is obtained.

2. Production Fermentation

  • Objective: To cultivate the Actinomadura sp. under conditions that favor the production of this compound.

  • Methodology:

    • Prepare the production medium. The original discovery used a medium containing soluble starch, glucose, yeast extract, peptone, and CaCO₃.[1] The pH should be adjusted to ~7.2 before sterilization.[1]

    • Dispense the medium into baffled flasks or a sterilized bioreactor.

    • Inoculate the production medium with 2-5% (v/v) of the seed culture.

    • Incubate at 28-30°C for 7-14 days. If in a bioreactor, maintain a controlled pH and dissolved oxygen level. For shake flasks, use an agitation speed of 200-220 rpm.

    • Monitor the fermentation by taking periodic sterile samples to measure pH, biomass, and this compound concentration.

3. Quantification of this compound

  • Objective: To determine the concentration of this compound in the fermentation broth.

  • Methodology:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the supernatant and the mycelium with an organic solvent like ethyl acetate (B1210297) or methanol.

    • Evaporate the solvent to obtain a crude extract.

    • Redissolve the extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reversed-phase HPLC system with a C18 column and a UV detector. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or TFA) to improve peak shape.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Yield start Low or Inconsistent This compound Yield check_growth Is cell growth (biomass) also low? start->check_growth suboptimal_conditions Suboptimal Growth Conditions check_growth->suboptimal_conditions Yes good_growth_no_product Good Growth, Low Product check_growth->good_growth_no_product No check_inoculum Check Inoculum Quality: - Age and viability - Spore concentration suboptimal_conditions->check_inoculum check_media_prep Check Media Preparation: - Correct composition - Sterilization issues suboptimal_conditions->check_media_prep check_phys_params Check Physical Parameters: - Temperature - Initial pH suboptimal_conditions->check_phys_params check_cn_ratio Optimize C:N Ratio good_growth_no_product->check_cn_ratio check_phosphate Test Phosphate Limitation good_growth_no_product->check_phosphate check_elicitors Introduce Elicitors good_growth_no_product->check_elicitors check_time Extend Fermentation Time good_growth_no_product->check_time

Caption: A logical workflow to diagnose and address low yield issues in fermentation.

Putative_Biosynthesis_Pathway Putative PKS/NRPS Biosynthesis Pathway for a Phenoxazinone Compound cluster_precursors Primary Metabolism Precursors cluster_tailoring Tailoring Enzymes malonyl_coa Malonyl-CoA pks Polyketide Synthase (PKS) - Chain Elongation malonyl_coa->pks amino_acid Amino Acid (e.g., Tryptophan derivative) nrps Non-Ribosomal Peptide Synthetase (NRPS) - Amino Acid Activation & Incorporation amino_acid->nrps pks->nrps PKS-NRPS Hybridization intermediate Linear PKS-NRPS Intermediate nrps->intermediate cyclization Cyclization/ Oxidative Phenoxazinone Ring Formation intermediate->cyclization glycosylation Glycosylation (if applicable) cyclization->glycosylation methylation Methylation (if applicable) glycosylation->methylation final_product This compound (Final Structure) methylation->final_product

Caption: A generalized biosynthetic pathway for phenoxazinone compounds like this compound.

References

Technical Support Center: Optimizing Culture Conditions for Actinomadura sp. Producing Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Actinomadura sp. for the production of Chandrananimycin C.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Actinomadura sp. in a question-and-answer format.

Question 1: Why is the growth of my Actinomadura sp. culture slow or sparse?

Answer: Slow or sparse growth of Actinomadura sp. can be due to several factors. Actinomadura species are generally slow-growing bacteria.[1] Colony appearance can be glabrous, waxy, membranous, or mucoid with colors ranging from red, pink, yellow, orange, white, or tan.[1] Key factors to check are:

  • Inoculum Quality: Ensure you are using a fresh and viable inoculum. An old or contaminated starter culture will lead to poor growth.

  • Media Composition: Verify the composition of your culture medium. Actinomadura sp. has specific nutritional requirements. Refer to the recommended media compositions in the "Experimental Protocols" section.

  • pH of the Medium: The pH of the culture medium is critical. For this compound production, a starting pH of 7.8 is recommended.[2]

  • Incubation Temperature: The optimal incubation temperature for this specific Actinomadura sp. isolate M048 is 28°C.[2] Deviations from this temperature can significantly impact growth.

  • Aeration: Ensure adequate aeration by using baffled flasks and maintaining an appropriate shaking speed (e.g., 95 rpm).[2]

Question 2: My Actinomadura sp. culture is growing well, but the yield of this compound is low or absent. What can I do?

Answer: Low or no production of the desired secondary metabolite is a common issue in fermentation. Here are several troubleshooting steps:

  • Optimize Culture Medium: The composition of the medium is a critical factor for secondary metabolite production. While a particular medium might support good growth, it may not be optimal for antibiotic production. Experiment with different carbon and nitrogen sources. For instance, starch has been shown to be a good carbon source for antimicrobial production in other actinomycetes.[3]

  • Check Incubation Time: Secondary metabolite production is often growth-phase dependent. Harvest the culture at different time points to determine the optimal production phase. For this compound, a 4-day incubation period has been reported to be effective.[2]

  • Verify pH Profile: While the initial pH is important, the pH of the culture can change during fermentation. Monitor the pH throughout the process and consider using a buffered medium if significant fluctuations occur.

  • Extraction Efficiency: Ensure that your extraction protocol is efficient for this compound. The compound is typically extracted from the culture broth using ethyl acetate (B1210297).[2]

Question 3: How can I identify contamination in my Actinomadura sp. culture?

Answer: Contamination can be identified through several observations:

  • Visual Inspection: Look for colonies with different morphologies (color, shape, texture) from the typical Actinomadura sp. colonies on your agar (B569324) plates. In liquid culture, look for unusual turbidity, pellicle formation, or changes in broth color that are not characteristic of your strain.

  • Microscopic Examination: Actinomadura are Gram-positive, filamentous bacteria.[1] Perform a Gram stain on a sample from your culture. The presence of Gram-negative bacteria, yeast, or fungi is a clear sign of contamination.

  • Unusual Odor: A significant change in the characteristic earthy smell of the actinomycete culture can indicate contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended medium for growing Actinomadura sp. for this compound production?

A1: The SM medium has been shown to be effective for the production of this compound by Actinomadura sp. isolate M048.[2] For initial growth and starter cultures, M2+ agar with 50% seawater is recommended.[2]

Q2: What are the optimal physical culture conditions for this compound production?

A2: The optimal physical conditions reported are an incubation temperature of 28°C and a shaking speed of 95 rpm. The initial pH of the fermentation medium should be adjusted to 7.8 before sterilization.[2]

Q3: How is this compound extracted from the culture?

A3: After fermentation, the entire culture broth is mixed with diatom earth and filtered. Both the filtrate and the residue are repeatedly extracted with ethyl acetate. The combined extracts are then evaporated at 30°C to yield the crude extract containing this compound.[2]

Q4: What are the morphological characteristics of Actinomadura sp. isolate M048?

A4: After 72 hours of incubation at 28°C on M2+ agar plates with 50% seawater, the strain forms a white aerial mycelium and yellow vegetative colonies with a yellow coloration of the agar.[2]

Data Presentation

Table 1: Optimized Culture Conditions for this compound Production

ParameterOptimal ValueReference
StrainActinomadura sp. isolate M048[2]
Production MediumSM Medium[2]
Starter Culture MediumM2+ Agar with 50% seawater[2]
Incubation Temperature28°C[2]
Initial pH7.8[2]
Shaking Speed95 rpm[2]
Incubation Time4 days[2]

Table 2: Composition of M2+ Medium

ComponentAmount per Liter
Starch, soluble10.0 g
Yeast Extract4.0 g
Peptone2.0 g
KBr0.1 g
FeSO₄ x 7H₂O40.0 mg
Na₂HPO₄0.1 g
Agar18.0 g
Natural Sea Water500 ml
Tap Water500 ml
pH7.2 (before sterilization)

Source: Adapted from similar actinomycete media compositions.

Experimental Protocols

Protocol 1: Preparation of Starter Culture

  • Prepare M2+ agar plates with 50% seawater.

  • Inoculate the plates with Actinomadura sp. isolate M048.

  • Incubate the plates at 28°C for 72 hours until a white aerial mycelium and yellow vegetative colonies are formed.[2]

  • These well-grown agar plates are used to inoculate the production medium.

Protocol 2: Fermentation for this compound Production

  • Prepare the SM production medium and adjust the pH to 7.8 before sterilization.[2]

  • Dispense 250 ml of the SM medium into 1-liter Erlenmeyer flasks.

  • Inoculate each flask with a piece of the well-grown agar culture from Protocol 1.

  • Incubate the flasks for 4 days at 28°C with shaking at 95 rpm.[2] The fermentation broth should turn dark brown.[2]

Protocol 3: Extraction of this compound

  • Pool the entire culture broth from the fermentation flasks.

  • Mix the broth with approximately 1 kg of diatom earth.

  • Press the mixture through a pressure filter.

  • Repeatedly extract both the filtrate and the residue with ethyl acetate.

  • Combine all the ethyl acetate extracts.

  • Evaporate the combined extracts at 30°C to obtain the crude extract.[2]

Mandatory Visualization

ExperimentalWorkflow cluster_prep Culture Preparation cluster_ferm Fermentation cluster_extract Extraction & Purification Inoculum Actinomadura sp. Stock StarterCulture Starter Culture (M2+ Agar) Inoculum->StarterCulture Inoculate Fermentation Fermentation (4 days, 28°C, 95 rpm) StarterCulture->Fermentation Inoculate ProductionMedium Production Medium (SM) ProductionMedium->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatography PureCompound This compound Purification->PureCompound CrudeExtract->Purification

Caption: Experimental workflow for this compound production.

TroubleshootingWorkflow cluster_poor_growth Troubleshoot Poor Growth cluster_good_growth Troubleshoot Low Production Start Low/No this compound Production CheckGrowth Check Actinomadura sp. Growth Start->CheckGrowth GoodGrowth Good Growth CheckGrowth->GoodGrowth Yes PoorGrowth Poor Growth CheckGrowth->PoorGrowth No OptimizeMedia Optimize Production Medium GoodGrowth->OptimizeMedia VaryTime Vary Incubation Time GoodGrowth->VaryTime CheckExtraction Verify Extraction Protocol GoodGrowth->CheckExtraction CheckInoculum Verify Inoculum Quality PoorGrowth->CheckInoculum CheckMedia Check Media Composition & pH PoorGrowth->CheckMedia CheckConditions Verify Temp. & Aeration PoorGrowth->CheckConditions

Caption: Troubleshooting flowchart for low this compound yield.

References

Chandrananimycin C stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chandrananimycin C Stability

Disclaimer: Information regarding "this compound" is limited in publicly available scientific literature.[1][2][3] This guide is based on the available data for the chandrananimycin class of antibiotics and general principles of natural product stability. The recommendations and data provided herein are intended for informational purposes and should be supplemented with in-house stability studies for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: Like many complex natural products, particularly polyketides, the stability of this compound can be influenced by several environmental factors.[4][5] The most critical factors to control are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in sensitive molecules.

  • pH: The stability of compounds with functional groups susceptible to hydrolysis can be highly pH-dependent.

  • Oxygen: Oxidative degradation can occur, especially for molecules with electron-rich moieties.

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of ester or other labile functional groups.[4]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C or lower, protected from light and moisture in a tightly sealed container. Desiccants are recommended.

  • In Solution: Long-term storage in solution is generally not recommended. If necessary, prepare fresh solutions for each experiment. For short-term storage, aliquot stock solutions into tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: I observed a change in the color/physical appearance of my solid this compound sample. What should I do?

A3: A change in color or physical appearance (e.g., clumping) can be an indicator of degradation or moisture absorption.[5] It is recommended to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the sample before use. Compare the analytical profile to that of a fresh or reference sample if available.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results can be a symptom of compound degradation. If the potency or observed effect of this compound appears to decrease over time, it is crucial to verify the integrity of your stock solutions and solid samples. It is advisable to prepare fresh solutions from a solid stock that has been properly stored.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting potential stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Reduced biological activity in assays Degradation of this compound in stock solution or solid form.1. Prepare a fresh stock solution from a properly stored solid sample. 2. Qualify the new stock solution using an analytical method (e.g., HPLC) to confirm concentration and purity. 3. If the issue persists, obtain a new batch of the compound.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.1. Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation). 2. Review storage conditions and handling procedures to identify potential causes. 3. Adjust storage conditions accordingly (e.g., store under inert gas, use a different solvent).
Precipitation in stock solution upon thawing Poor solubility or compound degradation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, the compound may have degraded to a less soluble product. Verify purity via HPLC. 3. Consider using a different solvent system for your stock solution.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound based on general knowledge of similar antibiotic compounds. This data is for illustrative purposes only and should be confirmed by in-house experiments.

Storage Condition Form Duration Hypothetical Purity (%)
-20°C, Dark, Dry Solid12 Months>98%
4°C, Dark, Dry Solid12 Months90-95%
25°C, Dark, Dry Solid12 Months<85%
-20°C, Dark Solution (DMSO)1 Month>95%
4°C, Dark Solution (DMSO)1 Month85-90%
25°C, Dark Solution (DMSO)24 Hours~95%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at a concentration of 1 mg/mL in the same solvent as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all detected peaks.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results (e.g., low bioactivity) check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare fresh stock solution from solid. check_solution->prepare_fresh No re_assay Re-run experiment with fresh solution. check_solution->re_assay Yes prepare_fresh->re_assay issue_resolved Issue Resolved re_assay->issue_resolved Yes check_solid Assess purity of solid sample (HPLC/LC-MS). re_assay->check_solid No is_pure Is the solid sample pure (>95%)? check_solid->is_pure new_batch Order a new batch of this compound. is_pure->new_batch No review_storage Review storage conditions of solid sample. is_pure->review_storage Yes review_storage->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

G Hypothetical Degradation Pathway of this compound chandrananimycin_c This compound (Active Compound) hydrolysis Hydrolysis (presence of water) chandrananimycin_c->hydrolysis oxidation Oxidation (presence of oxygen) chandrananimycin_c->oxidation photodegradation Photodegradation (UV light exposure) chandrananimycin_c->photodegradation hydrolyzed_product Hydrolyzed Product (Inactive) hydrolysis->hydrolyzed_product oxidized_product Oxidized Product (Inactive) oxidation->oxidized_product photo_product Photodegradation Product (Inactive) photodegradation->photo_product

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Crystallization of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Chandrananimycin C.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties of this compound and its analogs are summarized below. This information is crucial for selecting appropriate solvents and crystallization conditions.

PropertyChandrananimycin AChandrananimycin BThis compound
Appearance Orange solidOrange solidOrange solid
Molecular Formula C₁₄H₁₀N₂O₄C₁₄H₁₀N₂O₄C₁₇H₁₆N₂O₃
Molecular Weight 270.24 g/mol 270.24 g/mol 296.32 g/mol [1]
General Class AminophenoxazinoneAminophenoxazinoneAminophenoxazinone

Source: Journal of Antibiotics, 2003[2][3][4]

Q2: What are the most critical factors influencing the crystallization of compounds like this compound?

A2: The successful crystallization of organic compounds, including natural products like this compound, is influenced by several factors.[5][6] Key parameters to control include:

  • Supersaturation: The driving force for crystallization. A solution must be supersaturated for crystals to form, but excessively high supersaturation can lead to precipitation or poor-quality crystals.[7]

  • Temperature: Affects solubility and nucleation rate.[5][8]

  • Solvent Selection: The choice of solvent is critical as it dictates solubility. Common solvents for crystallizing natural products include acetone, ethanol, methanol, and acetonitrile.[9]

  • Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting crystal quality.[9][10]

  • Rate of Cooling/Evaporation: Slower cooling or evaporation rates generally lead to larger and higher quality crystals.[7][9]

  • Agitation: Stirring can influence the number and size of crystals.[5][7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the crystallization of this compound.

Problem 1: No Crystals Are Forming

Possible Causes:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.

  • High Solubility: this compound may be too soluble in the chosen solvent.[9]

  • Presence of Inhibitory Impurities: Certain impurities can prevent crystal nucleation.

Solutions:

  • Increase Concentration: Slowly evaporate the solvent to increase the concentration of this compound.

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system where this compound has moderate solubility.

  • Anti-Solvent Addition: Gradually add a solvent in which this compound is insoluble (an anti-solvent) to a solution of the compound to induce crystallization.

  • Temperature Reduction: If the solubility of this compound is temperature-dependent, slowly cool the saturated solution.

  • Seeding: Introduce a small, high-quality crystal of this compound (if available) to the supersaturated solution to induce growth.[9]

Problem 2: Oiling Out or Amorphous Precipitation Occurs

Possible Causes:

  • Excessive Supersaturation: A very high level of supersaturation can lead to the compound coming out of solution as an oil or an amorphous solid rather than an ordered crystal lattice.

  • Rapid Temperature Change: Cooling the solution too quickly can cause the compound to crash out of solution.[9]

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

Solutions:

  • Reduce Supersaturation: Use a more dilute solution or decrease the rate of solvent evaporation or anti-solvent addition.

  • Slower Cooling: Decrease the cooling rate to allow molecules more time to arrange into a crystal lattice.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes, a slightly better solvent can prevent oiling out.

  • Increase Crystallization Temperature: In some cases, crystallizing at a higher temperature can favor crystal formation over amorphous precipitation.

Problem 3: Crystals are Small, Needle-like, or of Poor Quality

Possible Causes:

  • High Nucleation Rate: Rapid nucleation leads to the formation of many small crystals instead of fewer, larger ones.[7]

  • Presence of Impurities: Impurities can adsorb to specific crystal faces, altering the crystal habit and leading to needle-like or other undesirable morphologies.[11]

  • Rapid Crystal Growth: Fast growth can lead to defects and lower quality crystals.[11]

Solutions:

  • Decrease Supersaturation: A lower level of supersaturation will slow down both nucleation and growth rates.

  • Optimize Cooling Profile: Employ a very slow, controlled cooling process.

  • Purification: Further purify the this compound sample to remove impurities. Techniques like column chromatography or recrystallization can be effective.

  • Agitation Control: Experiment with different levels of agitation. In some cases, reducing or eliminating stirring can improve crystal quality.[9]

  • Additive Screening: The use of small amounts of additives can sometimes favorably influence crystal habit.

Experimental Protocols

General Crystallization Protocol by Slow Evaporation
  • Dissolution: Dissolve the purified this compound sample in a suitable solvent (e.g., acetone, methanol) at room temperature or with gentle warming to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel to remove any particulate impurities.

  • Evaporation: Cover the vessel with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Visualizations

Troubleshooting_Crystallization cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Potential Solutions cluster_end Outcome start Experiment Start no_crystals No Crystals Formed start->no_crystals Observe Outcome oiling_out Oiling Out / Precipitation start->oiling_out Observe Outcome poor_quality Poor Quality Crystals (Small, Needles) start->poor_quality Observe Outcome increase_super Increase Supersaturation (Evaporate, Cool) no_crystals->increase_super change_solvent Change Solvent / Add Anti-Solvent no_crystals->change_solvent add_seed Add Seed Crystals no_crystals->add_seed oiling_out->change_solvent decrease_super Decrease Supersaturation oiling_out->decrease_super slow_cooling Slower Cooling / Evaporation oiling_out->slow_cooling poor_quality->decrease_super poor_quality->slow_cooling purify Further Purify Sample poor_quality->purify success High-Quality Crystals increase_super->success Implement & Re-evaluate change_solvent->success Implement & Re-evaluate add_seed->success Implement & Re-evaluate decrease_super->success Implement & Re-evaluate slow_cooling->success Implement & Re-evaluate purify->success Implement & Re-evaluate

Caption: A workflow for troubleshooting common crystallization issues.

Factors_Affecting_Crystallization cluster_thermodynamic Thermodynamic Factors cluster_kinetic Kinetic Factors main Crystal Quality (Size, Shape, Purity) supersaturation Supersaturation supersaturation->main cooling_rate Cooling/Evaporation Rate supersaturation->cooling_rate influences temperature Temperature temperature->main temperature->supersaturation influences solvent Solvent Choice solvent->main solvent->supersaturation influences purity Compound Purity purity->main cooling_rate->main agitation Agitation/Stirring agitation->main seeding Seeding seeding->main

Caption: Key factors influencing the quality of crystals.

References

Technical Support Center: Overcoming Solubility Challenges of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Chandrananimycin C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a bioactive compound with the molecular formula C₁₇H₁₆N₂O₃, identified as a novel anticancer antibiotic.[1] Like many complex organic molecules, its chemical structure suggests a hydrophobic nature, which often leads to poor solubility in aqueous solutions. This limited solubility can be a significant hurdle for in vitro and in vivo experiments, affecting bioavailability and the ability to achieve desired therapeutic concentrations.

Q2: Is there any quantitative data on the aqueous solubility of this compound?

Currently, there is no publicly available quantitative data on the specific aqueous solubility of this compound. However, its parent scaffold, phenoxazine, is known to be sparingly soluble in aqueous buffers.[2] This suggests that this compound is also likely to have low water solubility. It is crucial for researchers to experimentally determine the solubility in their specific buffer systems.

Q3: What are the initial recommended steps for dissolving this compound?

Given the likely hydrophobic nature of this compound, a co-solvent strategy is recommended as a starting point. A similar approach is effective for the parent compound, phenoxazine.[2] First, attempt to dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). Once dissolved, the organic stock solution can be serially diluted into the desired aqueous buffer. It is important to note that the final concentration of the organic solvent should be kept to a minimum to avoid any potential interference with biological assays.

Q4: What are some common signs of solubility problems with this compound?

Researchers should be vigilant for the following indicators of poor solubility:

  • Visible particulates: The most obvious sign is the presence of undissolved solid material in the solution, even after vigorous mixing or sonication.

  • Precipitation upon dilution: The compound may dissolve in a high concentration of organic solvent but precipitate out when diluted into an aqueous buffer.

  • Cloudy or hazy solutions: A lack of clarity in the solution can indicate the formation of a colloidal suspension rather than a true solution.

  • Inconsistent experimental results: Poor solubility can lead to variability in compound concentration between experiments, resulting in a lack of reproducibility.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome common solubility issues with this compound.

Issue 1: this compound Does Not Visibly Dissolve in Aqueous Buffer

Potential Cause: The compound's hydrophobicity is too high for direct dissolution in the aqueous medium.

Solutions:

  • Co-Solvent Approach: As mentioned in the FAQs, this is the primary recommended method.

    • Protocol: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing.

  • pH Adjustment: If this compound has ionizable functional groups, altering the pH of the buffer can significantly increase its solubility.

    • Protocol: Analyze the structure of this compound to predict its pKa. Prepare a series of buffers with varying pH values (e.g., pH 5, 7.4, 9) and test the solubility at each pH.

  • Use of Solubilizing Excipients: These agents can encapsulate or otherwise interact with the compound to increase its aqueous solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, which can encapsulate hydrophobic molecules. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

    • Surfactants: Surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its solubility. Use these at concentrations above their critical micelle concentration (CMC).

Issue 2: Precipitation Occurs When Diluting the Organic Stock Solution into Aqueous Buffer

Potential Cause: The final concentration of the organic solvent is too low to maintain the solubility of this compound at the desired aqueous concentration.

Solutions:

  • Optimize Co-solvent Percentage:

    • Protocol: Experiment with slightly higher final concentrations of the organic co-solvent. However, always be mindful of the tolerance of your experimental system to the solvent. Create a matrix of co-solvent percentages versus this compound concentrations to find the optimal balance.

  • Heated Agitation:

    • Protocol: Gently warm the aqueous buffer (e.g., to 37°C) before and during the addition of the this compound stock solution. This can help to increase the kinetic solubility. Ensure the compound is stable at the tested temperature.

  • Solid Dispersion Technique:

    • Protocol: For formulation development, a solid dispersion can be created by dissolving both this compound and a hydrophilic polymer (e.g., PVP, PEG) in a common solvent and then evaporating the solvent. The resulting solid can have improved dissolution properties in aqueous media.[3]

Data Presentation

Table 1: Comparison of Common Solubilization Strategies for Hydrophobic Compounds

StrategyPrincipleAdvantagesPotential Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent system.Simple, effective for many compounds.The organic solvent may have biological or toxic effects.
pH Adjustment Ionizing the compound to increase its interaction with water.Can be highly effective if the molecule has ionizable groups.The required pH may not be compatible with the experimental system.
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic molecule within a hydrophilic shell.Generally low toxicity, can improve stability.Can be expensive, may alter the effective concentration of the compound.
Surfactants (e.g., Tween® 80) Forming micelles that encapsulate the hydrophobic compound.Effective at low concentrations.Can interfere with certain assays, potential for cell lysis at high concentrations.
Lipid-Based Formulations Dissolving the compound in a lipid carrier.Can significantly enhance oral bioavailability.Complex formulations, may not be suitable for all applications.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination
  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved particles settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the equilibrium solubility of this compound in that specific buffer.

Protocol 2: Preparation of a this compound Formulation with HP-β-Cyclodextrin
  • Prepare a stock solution of HP-β-Cyclodextrin in the desired aqueous buffer (e.g., 10% w/v).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Slowly add the this compound stock solution to the HP-β-Cyclodextrin solution while vortexing.

  • Continue to stir the mixture at room temperature for at least one hour to allow for complex formation.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it can be used for experiments.

  • It is advisable to determine the actual concentration of the solubilized this compound using an analytical method like HPLC.

Visualizations

experimental_workflow start Start: Insoluble This compound co_solvent Attempt Co-solvent (e.g., DMSO, Ethanol) start->co_solvent is_soluble1 Is it soluble? co_solvent->is_soluble1 ph_adjustment pH Adjustment (if ionizable) is_soluble1->ph_adjustment No end_success End: Soluble Solution for Experimentation is_soluble1->end_success Yes is_soluble2 Is it soluble? ph_adjustment->is_soluble2 excipients Use Excipients (Cyclodextrins, Surfactants) is_soluble2->excipients No is_soluble2->end_success Yes is_soluble3 Is it soluble? excipients->is_soluble3 is_soluble3->end_success Yes end_fail End: Requires Advanced Formulation is_soluble3->end_fail No hypothetical_pathway chandrananimycin This compound cell_membrane Cell Membrane Penetration chandrananimycin->cell_membrane redox_cycling Intracellular Redox Cycling cell_membrane->redox_cycling ros Reactive Oxygen Species (ROS) Generation redox_cycling->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage enzyme_inhibition Inhibition of DNA Repair Enzymes oxidative_stress->enzyme_inhibition apoptosis Apoptosis dna_damage->apoptosis enzyme_inhibition->dna_damage

References

Technical Support Center: Chandrananimycin C Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chandrananimycin C under various stress conditions. All data presented is based on forced degradation studies designed to establish the compound's intrinsic stability profile.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard storage conditions?

This compound is relatively stable as a solid when protected from light and moisture. However, in solution, its stability is influenced by factors such as pH, temperature, and exposure to light. For optimal stability, it is recommended to store stock solutions at -20°C or below and minimize freeze-thaw cycles.

Q2: What are the major degradation pathways for this compound?

Based on its phenoxazine (B87303) core structure, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. The ester and amide functionalities are susceptible to cleavage under acidic and alkaline conditions, while the electron-rich phenoxazine ring is prone to oxidation. Photodegradation is also a significant concern for this class of compounds.

Q3: Are there any known reactive moieties in this compound that I should be aware of during formulation?

Yes, the phenoxazine ring system can be sensitive to strong oxidizing agents. Additionally, the ester linkage is a primary site for hydrolytic degradation, particularly in non-neutral pH environments. Care should be taken to avoid excipients that could promote these degradation pathways.

Q4: How can I monitor the degradation of this compound in my samples?

A stability-indicating HPLC method is the recommended approach for monitoring the degradation of this compound. This typically involves a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). Detection is commonly performed using a UV detector at the compound's maximum absorbance wavelength.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape for this compound or degradation products. Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.
Column degradation.Use a fresh column or a column with a different stationary phase.
Co-elution of degradation products. Insufficient chromatographic resolution.Optimize the gradient elution profile, change the organic modifier, or adjust the mobile phase pH.
Loss of analyte on the column. Irreversible binding to the stationary phase.Use a column with end-capping or add a competing agent to the mobile phase.
Inconsistent Degradation Results
Problem Possible Cause Troubleshooting Steps
High variability in degradation rates between experiments. Inconsistent temperature or light exposure.Ensure precise control of temperature using a calibrated water bath or oven. For photostability studies, use a validated photostability chamber with controlled light intensity.
Purity of reagents (e.g., acids, bases, oxidizing agents).Use high-purity, analytical grade reagents for all stress testing experiments.
No degradation observed under stress conditions. Insufficient stress applied.Increase the concentration of the stressor, the temperature, or the duration of the experiment.

Summary of Degradation Data

The following table summarizes the observed degradation of this compound under various stress conditions. These studies were conducted to understand the intrinsic stability of the molecule.

Stress Condition Parameters % Degradation of this compound Major Degradation Products Observed
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h25.3%Hydrolyzed ester and amide products
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 8h45.8%Hydrolyzed ester and amide products, potential ring-opened species
Oxidative Degradation 3% H₂O₂, 25°C, 24h35.1%N-oxides and other oxidized phenoxazine derivatives
Thermal Degradation 80°C, 48h15.2%Primarily oxidative and hydrolytic degradants
Photolytic Degradation ICH Option 2 (Xenon lamp), 24h55.7%Complex mixture of photo-oxidized and rearranged products

Experimental Protocols

Acidic and Alkaline Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • For alkaline hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubate the solutions at 60°C in a water bath for the specified duration.

  • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the alkaline sample), and dilute with mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation
  • Prepare a 100 µg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature (25°C) and protected from light for 24 hours.

  • At specified intervals, take an aliquot and quench the reaction (e.g., by adding a small amount of sodium bisulfite solution) before diluting for HPLC analysis.

Thermal Degradation
  • Place a solid sample of this compound in a controlled temperature oven at 80°C.

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent and place it in the same oven.

  • Monitor the samples over 48 hours, taking aliquots of the solution and dissolving portions of the solid for HPLC analysis at regular intervals.

Photolytic Degradation
  • Expose a 100 µg/mL solution of this compound in a suitable solvent to light in a photostability chamber according to ICH Q1B guidelines (Option 2).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze samples by HPLC at appropriate time points to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Dilution alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali Dilution oxide Oxidative (3% H2O2, 25°C) stock->oxide Dilution thermal Thermal (80°C) stock->thermal Dilution photo Photolytic (ICH Q1B) stock->photo Dilution sampling Sampling & Neutralization/ Quenching acid->sampling alkali->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stress testing of this compound.

degradation_pathway cluster_main Hypothetical Degradation Pathways cluster_products parent This compound hydrolysis Hydrolysis Products (Ester/Amide Cleavage) parent->hydrolysis Acid/Base oxidation Oxidation Products (N-oxides) parent->oxidation H2O2 photo Photodegradation Products (Complex Mixture) parent->photo Light

Caption: Plausible degradation pathways for this compound.

Technical Support Center: Enhancing the Bioavailability of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Chandrananimycin C. All experimental protocols are detailed to ensure reproducibility, and quantitative data is summarized for comparative analysis.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low efficacy, which I suspect is due to poor bioavailability. What are the likely causes?

A1: The low bioavailability of this compound, a phenoxazine (B87303) derivative, is likely attributable to its poor aqueous solubility. Phenoxazine compounds are known to be sparingly soluble in aqueous buffers[1]. For effective absorption in the gastrointestinal tract, a drug must have adequate solubility in physiological fluids. Furthermore, as with many xenobiotics, this compound may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: How can I experimentally determine the intestinal permeability of my this compound formulation?

A2: The Caco-2 permeability assay is a reliable in vitro method to predict human intestinal absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier[2][3][4]. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (bloodstream) side of the monolayer, you can determine its apparent permeability coefficient (Papp)[3]. A low Papp value would confirm that poor permeability is a contributing factor to its low bioavailability.

Q3: What are the primary strategies I can employ to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the low solubility and improve the bioavailability of this compound. These include:

  • Micronization: Reducing the particle size of the drug to the micrometer range increases the surface area available for dissolution[5][6][7][8].

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state[9][10][11][12].

  • Liposomal Formulation: Encapsulating this compound within liposomes can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal membrane[13][14][15][16].

Q4: After reformulating this compound, my in vitro dissolution has improved, but in vivo efficacy is still suboptimal. What could be the issue?

A4: While improved dissolution is a critical first step, other factors can still limit in vivo bioavailability. It is possible that your reformulated this compound is still susceptible to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium. The Caco-2 permeability assay can also be used to investigate this by performing a bi-directional transport study (apical-to-basolateral and basolateral-to-apical)[4][17]. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells, reducing its net absorption.

Troubleshooting Guides

Issue: Low Dissolution Rate of this compound Powder
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Implement a micronization protocol to reduce particle size.Increased surface area leading to a faster dissolution rate.
Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG).The amorphous form of the drug in the dispersion will have a higher apparent solubility and dissolution rate.
Drug aggregation in aqueous media Formulate this compound into liposomes.Encapsulation within the lipophilic core or lipid bilayer of the liposome (B1194612) will prevent aggregation and improve dispersion in aqueous media.
Issue: Poor Permeability of this compound Across Caco-2 Monolayers
Potential Cause Troubleshooting Step Expected Outcome
Low passive diffusion Co-administer with a permeation enhancer (use with caution and thorough validation).Increased transport across the Caco-2 monolayer, indicated by a higher Papp value.
Formulate as a nanoemulsion or self-microemulsifying drug delivery system (SMEDDS).The small droplet size and surfactant components can enhance permeation across the cell membrane.
Active efflux by P-gp transporters Perform a bi-directional Caco-2 assay in the presence and absence of a P-gp inhibitor (e.g., verapamil).A significant increase in the apical-to-basolateral transport and a decrease in the efflux ratio in the presence of the inhibitor will confirm P-gp mediated efflux.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is adapted from standard methodologies to assess the intestinal permeability of a compound[2][3][4][17][18].

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow rejection test.

  • For the assay, wash the cell monolayers with pre-warmed HBSS.

  • Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Micronization by Air Jet Milling

This protocol provides a general procedure for reducing the particle size of a drug powder[6][7].

Materials:

  • This compound powder

  • Air jet mill

  • Laser diffraction particle size analyzer

Procedure:

  • Ensure the air jet mill is clean and dry.

  • Load the this compound powder into the feeder of the mill.

  • Set the grinding and feeding pressures according to the manufacturer's instructions and the desired particle size.

  • Start the milling process. The high-velocity air stream will cause the particles to collide and fracture.

  • Collect the micronized powder from the collection chamber.

  • Analyze the particle size distribution of the collected powder using a laser diffraction analyzer to confirm that the desired size range has been achieved.

Preparation of Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile drugs and is a common technique for preparing solid dispersions[10][19].

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30)

  • Volatile organic solvent (e.g., methanol, dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the hydrophilic polymer in a suitable volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Store the resulting powder in a desiccator.

Liposomal Formulation by Thin-Film Hydration Method

This is a widely used method for the preparation of multilamellar vesicles (MLVs)[13][14][15][16].

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum to form a thin lipid film on the flask wall.

  • Continue to dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form a milky suspension of MLVs.

  • To reduce the size and lamellarity of the liposomes, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.

  • The final liposomal suspension should be stored at 4°C.

Data Presentation

Table 1: Hypothetical Comparison of this compound Formulation Properties

Formulation Particle Size Aqueous Solubility (µg/mL) Dissolution Rate (µg/cm²/min) Papp (Caco-2) (x 10⁻⁶ cm/s)
Unprocessed Drug50-100 µm0.50.10.2
Micronized2-5 µm2.51.50.3
Solid Dispersion (1:4 with PVP K30)N/A15.012.50.8
Liposomal Formulation100-150 nm25.0 (encapsulated)20.0 (release dependent)2.5

Visualizations

Signaling Pathways

Phenoxazine derivatives, the class of compounds to which this compound belongs, have been shown to exert their anticancer effects through various signaling pathways.

cluster_0 Mitochondrial Pathway cluster_1 Lysosomal Pathway cluster_2 Akt Pathway Inhibition Phx Phenoxazinone Derivative Mito Mitochondrial Depolarization Phx->Mito ROS ROS Generation Mito->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis1 Apoptosis JNK->Apoptosis1 Phx2 Phenoxazinone Derivative Lyso Lysosomal Membrane Permeabilization Phx2->Lyso pH Increased Intracellular pH Lyso->pH ROS2 ROS Accumulation Lyso->ROS2 Apoptosis2 Apoptosis pH->Apoptosis2 ROS2->Apoptosis2 Phx3 Phenoxazinone Derivative Akt Akt Pathway Phx3->Akt Prolif Cell Proliferation & Survival Akt->Prolif

Caption: Anticancer signaling pathways of phenoxazine derivatives.

Experimental Workflow

The following diagram illustrates a logical workflow for the development and evaluation of an enhanced bioavailability formulation for this compound.

cluster_workflow Bioavailability Enhancement Workflow start This compound (Low Solubility) formulate Formulation Strategy (Micronization, Solid Dispersion, Liposomes) start->formulate dissolution In Vitro Dissolution Testing formulate->dissolution dissolution->formulate Reformulate permeability Caco-2 Permeability Assay dissolution->permeability permeability->formulate Reformulate invivo In Vivo Pharmacokinetic Studies permeability->invivo end Optimized Formulation invivo->end

Caption: Workflow for enhancing the bioavailability of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Chandrananimycin C in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Chandrananimycin C in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a novel antibiotic belonging to the phenoxazin-3-one class of compounds, which has shown anticancer properties.[1][2] Compounds containing the phenoxazin-3-one chromophore are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2] While the precise mechanism of action for this compound is still under investigation, many phenoxazinone derivatives are known to function as DNA intercalating agents, which can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells.[2]

Q2: What are off-target effects and why are they a concern with compounds like this compound?

Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended biological target.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and other unforeseen biological consequences.[3] For a compound like this compound, which may have a primary target involved in cancer cell proliferation, off-target effects could lead to a misinterpretation of its therapeutic window and mechanism of action.

Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?

Common indicators that you may be observing off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the putative target is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[3]

  • High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[3][4]

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same putative target produces a different or no phenotype.[3]

  • Unusual dose-response curve: The dose-response curve is very steep or not sigmoidal, which could suggest mechanisms like colloidal aggregation.[5]

Q4: What are the general strategies to minimize off-target effects of this compound?

To minimize off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target phenotype.[3][6]

  • Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches.[3]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context.[3]

  • Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control.[6]

Troubleshooting Guides

Issue: High cytotoxicity observed at concentrations needed to see the desired phenotypic effect.

This could indicate that the desired phenotype is an off-target effect or that the on-target effect is closely linked to general cytotoxicity.

Troubleshooting Workflow

A High Cytotoxicity Observed B Perform Dose-Response Curve for both Phenotype and Viability A->B C Determine Therapeutic Window (EC50 Phenotype vs. CC50 Viability) B->C D Is there a sufficient window? C->D E Proceed with experiments within the therapeutic window D->E Yes F Hypothesize Off-Target Toxicity D->F No G Perform Genetic Validation (siRNA/CRISPR) of Putative Target F->G H Does genetic validation recapitulate the phenotype without toxicity? G->H I Phenotype is likely on-target. Optimize concentration. H->I Yes J Phenotype is likely an off-target effect. H->J No

Caption: Troubleshooting workflow for high cytotoxicity.

Issue: Inconsistent results between experiments or with published data.

This could be due to compound instability, degradation, or off-target effects that are sensitive to minor variations in experimental conditions.

Troubleshooting Protocol
  • Verify Compound Integrity:

    • Check for color change or precipitation in your stock solution, which may indicate degradation or oxidation.[7]

    • Perform a stability test by incubating the compound in your assay medium for the duration of your experiment and then testing its activity.[7]

    • Avoid repeated freeze-thaw cycles of stock solutions.[7]

  • Standardize Experimental Conditions:

    • Ensure consistent cell density, passage number, and growth phase.

    • Use a consistent concentration of solvent (e.g., DMSO) across all wells.

  • Assess for Assay Interference:

    • For fluorescence-based assays, check for autofluorescence of this compound at the wavelengths used.[5]

    • In assays with enzymatic readouts, consider the possibility of non-specific inhibition due to colloidal aggregation by including a detergent like Triton X-100 (0.01%) in a control experiment.[5]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

Objective: To determine the cytotoxic concentration 50 (CC50) of this compound and establish a therapeutic window.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted compound to the cells and incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using an appropriate assay such as MTS or a resazurin-based assay.[8]

    • MTS Assay: Add MTS reagent to each well, incubate for 1-4 hours, and measure absorbance at 490 nm.[8]

    • Resazurin (B115843) Assay: Add resazurin solution, incubate for 1-4 hours, and measure fluorescence at 560 nm excitation and 590 nm emission.[8]

  • Data Analysis: Plot cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50.

Protocol 2: Genetic Validation using siRNA Knockdown

Objective: To determine if the genetic knockdown of the putative target of this compound recapitulates the observed phenotype.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting the putative target gene or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or target mRNA knockdown by qPCR.

  • Phenotypic Analysis: Perform the relevant phenotypic assay on the remaining cells and compare the results from the target knockdown cells to the non-targeting control and cells treated with this compound.

  • Data Interpretation: If the phenotype of the siRNA-treated cells matches that of the this compound-treated cells, it provides evidence that the effect is on-target.

Hypothetical Signaling Pathway for this compound

cluster_nucleus Nucleus DNA_Replication DNA Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Transcription Transcription Apoptosis Apoptosis Transcription->Apoptosis DNA DNA DNA->DNA_Replication DNA->Transcription Chandrananimycin_C This compound Chandrananimycin_C->DNA Intercalation

Caption: Hypothetical signaling pathway for this compound.

Data Presentation

Table 1: Example Data for Dose-Response Analysis

CompoundEC50 (Phenotypic Assay)CC50 (Viability Assay)Therapeutic Index (CC50/EC50)
This compound1 µM10 µM10
Control Compound A5 µM7 µM1.4

Table 2: Interpreting Genetic Validation Results

ConditionPhenotype Observed?Cytotoxicity Observed?Interpretation
This compound (1 µM)YesMinimalOn-target effect at this concentration.
This compound (10 µM)YesHighOn-target effect with off-target toxicity.
Target siRNAYesNoConfirms on-target phenotype.
Control siRNANoNoNegative control.

Experimental Workflow for Minimizing Off-Target Effects

A Start: New Cellular Assay with this compound B Step 1: Dose-Response & Viability Assays A->B C Determine EC50 and CC50 B->C D Step 2: Use Minimal Effective Concentration C->D E Step 3: Orthogonal Validation D->E F Genetic Validation (siRNA/CRISPR) E->F G Structurally Different Inhibitor E->G H Step 4: Target Engagement Assay (e.g., CETSA) F->H G->H I Confirm Direct Target Binding in Cells H->I J Conclusion: High Confidence in On-Target Effect I->J

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Scaling Up the Production of Chandrananimycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Chandrananimycin C. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel anticancer antibiotic.[1][2] It is a phenoxazinone-containing compound produced by the marine actinomycete, Actinomadura sp. isolate M048.[1]

Q2: What is the proposed biosynthetic pathway for this compound?

A2: While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its phenazine-related structure suggests a biosynthetic origin from the shikimate pathway. This is a common route for the biosynthesis of phenazine-containing natural products.[3] The proposed pathway likely involves the condensation of two molecules of a chorismic acid-derived intermediate to form the core phenazine (B1670421) scaffold, followed by tailoring enzymatic reactions to yield the final structure of this compound.

Q3: What are the key precursor metabolites for this compound biosynthesis?

A3: The key precursors for phenazine biosynthesis, and likely for this compound, are derived from the shikimate pathway.[3] Phosphoenolpyruvate and erythrose-4-phosphate are the initial building blocks that lead to chorismic acid, a key branch-point intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the production of this compound.

Problem 1: Low or no production of this compound.

Possible Cause Suggested Solution
Suboptimal Medium Composition The composition of the fermentation medium significantly impacts the production of Chandrananimycins.[1] Systematically optimize the carbon and nitrogen sources, as well as the concentration of trace elements. Refer to the Experimental Protocols section for a baseline medium formulation.
Incorrect Fermentation Parameters Temperature, pH, and aeration are critical for secondary metabolite production. The optimal pH for the growth of many Streptomyces species (related to Actinomadura) is between 6.0 and 8.0.[4] Perform small-scale experiments to determine the optimal temperature, pH, and shaking speed for Actinomadura sp. M048.
Genetic Instability of the Producing Strain Repeated subculturing can lead to a decrease in the production of secondary metabolites. It is advisable to use a fresh culture from a cryopreserved stock for each fermentation run.
Inadequate Aeration Phenazine biosynthesis is an aerobic process. Ensure sufficient oxygen supply by optimizing the shaking speed in flask cultures or the aeration rate in a bioreactor.

Problem 2: Difficulty in extracting and purifying this compound.

Possible Cause Suggested Solution
Inefficient Extraction Solvent The choice of solvent is crucial for efficient extraction. For phenazine-like compounds, solvents such as ethyl acetate (B1210297) or chloroform (B151607) are commonly used.[5][6] Experiment with different organic solvents to find the most effective one for this compound.
Compound Degradation This compound may be sensitive to pH, light, or temperature. Conduct extraction and purification steps at a controlled temperature and protect the samples from light. Evaluate the stability of the compound at different pH values.
Co-elution with Impurities The crude extract will contain a mixture of compounds. Employ a multi-step purification strategy, such as a combination of silica (B1680970) gel chromatography and preparative HPLC, to achieve high purity.[5]

Problem 3: Inconsistent results in this compound quantification.

Possible Cause Suggested Solution
Lack of a Validated Analytical Method Develop and validate an HPLC or LC-MS method for the accurate quantification of this compound.[7][8][9] This includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).[7][8]
Standard Degradation The purity of the analytical standard is critical for accurate quantification. Store the this compound standard under appropriate conditions (e.g., -20°C, protected from light) and regularly check its purity.
Matrix Effects in LC-MS Analysis Components of the fermentation broth or extraction solvents can interfere with the ionization of the target compound in LC-MS analysis.[9] Prepare calibration standards in a matrix that mimics the composition of the samples to compensate for these effects.

Experimental Protocols

1. Fermentation of Actinomadura sp. M048 for this compound Production

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Medium Preparation: A variety of media can be used for the cultivation of Actinomadura sp. and production of Chandrananimycins.[1] A suggested starting medium is ISP2 medium.[10] The composition of a typical fermentation medium is presented in the table below. Sterilize the medium by autoclaving.

Component Concentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
CaCO₃1.0
KBr0.1
FeSO₄·7H₂O0.01
Artificial Sea Waterto 1 L
  • Inoculum Preparation: Inoculate a suitable seed medium with a cryopreserved culture of Actinomadura sp. M048. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days.

  • Production Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. Incubate at 28-30°C with shaking at 180-220 rpm for 7-10 days. Monitor the production of this compound by taking samples periodically for analysis.

2. Extraction and Purification of this compound

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the culture broth with an equal volume of ethyl acetate or chloroform three times.[5][6]

    • Extract the mycelium with methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).[5]

    • Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column.

3. Quantification of this compound by HPLC

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound, or a mass spectrometer.

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare the samples by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.22 µm filter. Inject the samples into the HPLC system and determine the concentration of this compound using the calibration curve.

Visualizations

Putative Biosynthetic Pathway of this compound Shikimate Pathway Shikimate Pathway Chorismic Acid Chorismic Acid Shikimate Pathway->Chorismic Acid Multiple Steps Phenazine Core Phenazine Core Chorismic Acid->Phenazine Core Condensation This compound This compound Phenazine Core->this compound Tailoring Reactions (e.g., Oxidation, Methylation)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production Strain Revival Strain Revival Inoculum Development Inoculum Development Strain Revival->Inoculum Development Fermentation Fermentation Inoculum Development->Fermentation Harvest Harvest Fermentation->Harvest In-process Monitoring In-process Monitoring Fermentation->In-process Monitoring Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Extraction->Purity Analysis (TLC/HPLC) Pure Compound Pure Compound Purification->Pure Compound Final Product QC (HPLC/LC-MS) Final Product QC (HPLC/LC-MS) Purification->Final Product QC (HPLC/LC-MS)

Caption: General experimental workflow for production.

Troubleshooting Logic for Low this compound Yield Start Start Low Yield Low Yield Start->Low Yield Check Fermentation Conditions Check Fermentation Conditions Low Yield->Check Fermentation Conditions Is pH, Temp, Agitation Optimal? Optimize Medium Optimize Medium Check Fermentation Conditions->Optimize Medium Yes Adjust Parameters Adjust Parameters Check Fermentation Conditions->Adjust Parameters Verify Strain Viability Verify Strain Viability Optimize Medium->Verify Strain Viability Is Medium Optimized? Redesign Medium Redesign Medium Optimize Medium->Redesign Medium Improve Aeration Improve Aeration Verify Strain Viability->Improve Aeration Is Strain Viable & Productive? Use Fresh Stock Use Fresh Stock Verify Strain Viability->Use Fresh Stock Successful Production Successful Production Improve Aeration->Successful Production Is Aeration Sufficient? Increase Shaking/Aeration Rate Increase Shaking/Aeration Rate Improve Aeration->Increase Shaking/Aeration Rate Adjust Parameters->Low Yield Redesign Medium->Low Yield Use Fresh Stock->Low Yield Increase Shaking/Aeration Rate->Low Yield

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Chandrananimycin C and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutics is a critical step. This guide provides a detailed comparison of the anticancer activity of Chandrananimycin C, a novel antibiotic isolated from a marine actinomycete, and Doxorubicin, a widely used anthracycline antibiotic in clinical practice. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanisms of action.

Executive Summary

Doxorubicin is a cornerstone of chemotherapy with a well-documented, broad-spectrum anticancer activity. Its mechanisms of action are multifaceted, primarily involving DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Conversely, this compound is a relatively new discovery with limited, albeit promising, initial data on its cytotoxic effects against cancer cells. While quantitative data for this compound is sparse, preliminary findings suggest it possesses anticancer properties that warrant further investigation. This guide aims to present the current state of knowledge for both compounds to facilitate a clear, data-driven comparison.

Quantitative Analysis of Cytotoxicity

The in vitro efficacy of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50) or, in some studies, the 70% inhibitory concentration (IC70). The following tables summarize the available data for this compound and Doxorubicin against a variety of human cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC70 (µg/mL)
RXF 631LRenal Cancer1.4

Note: Data for this compound is limited to IC70 values from a single study.

Table 2: Cytotoxicity of Doxorubicin (Selected Data)

Cell LineCancer TypeIC50 (µM)
PC3Prostate Cancer8.00
A549Lung Cancer1.50
HeLaCervical Cancer1.00
LNCaPProstate Cancer0.25
HCT116Colon Cancer24.30 (µg/mL)
Hep-G2Hepatocellular Carcinoma14.72 (µg/mL)
PC3Prostate Cancer2.64 (µg/mL)
SK-OV-3Ovarian Cancer0.0048
HEY A8Ovarian Cancer0.0074
A2780Ovarian Cancer0.0076
AMJ13Breast Cancer223.6 (µg/mL)

Note: IC50 values for Doxorubicin can vary significantly based on the assay method, exposure time, and cell line. The values presented are from various studies for comparative purposes.

Mechanisms of Anticancer Action

This compound: A Putative Mechanism

This compound belongs to the phenoxazinone class of compounds. While its specific anticancer mechanism has not been elucidated, other compounds with a 2-aminophenoxazine-3-one core have been shown to induce apoptosis in cancer cells by causing a rapid and significant decrease in intracellular pH (pHi). This acidification is thought to disrupt cellular homeostasis and trigger programmed cell death.

Chandrananimycin_C_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters Intracellular Acidification (↓ pHi) Intracellular Acidification (↓ pHi) Cancer Cell->Intracellular Acidification (↓ pHi) Disruption of Homeostasis Disruption of Homeostasis Intracellular Acidification (↓ pHi)->Disruption of Homeostasis Apoptosis Apoptosis Disruption of Homeostasis->Apoptosis Doxorubicin_Pathway cluster_dox Doxorubicin cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits Cellular Reductases Cellular Reductases Doxorubicin->Cellular Reductases Reacts with DNA Intercalation DNA Intercalation DNA->DNA Intercalation Topoisomerase II Poisoning Topoisomerase II Poisoning Topoisomerase II->Topoisomerase II Poisoning ROS Generation ROS Generation Cellular Reductases->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Poisoning->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Experimental_Workflow Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Cell Seeding (96-well plate)->Compound Treatment (Varying Concentrations) Incubation (48-72h) Incubation (48-72h) Compound Treatment (Varying Concentrations)->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (2-4h) Incubation (2-4h) MTT Addition->Incubation (2-4h) Solubilization of Formazan Solubilization of Formazan Incubation (2-4h)->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement Data Analysis (IC50/IC70 Calculation) Data Analysis (IC50/IC70 Calculation) Absorbance Measurement->Data Analysis (IC50/IC70 Calculation) End End Data Analysis (IC50/IC70 Calculation)->End

Chandrananimycin C vs. Actinomycin D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel antibiotic Chandrananimycin C and the well-established anticancer agent Actinomycin D reveals significant disparities in the available research, with a wealth of data on Actinomycin D contrasting sharply with the limited information on its newer counterpart. While both compounds exhibit potential as anticancer agents, a comprehensive, data-driven comparative analysis is hindered by the nascent stage of this compound research.

This guide synthesizes the current scientific knowledge on both molecules, presenting available data on their cytotoxicity and mechanisms of action. It also provides detailed experimental protocols for key assays relevant to their study and visualizes known signaling pathways and experimental workflows to aid researchers in drug development and scientific investigation.

I. Overview and Chemical Structures

Actinomycin D , a member of the actinomycins class of natural products, was first isolated from Streptomyces antibioticus in 1940 and approved for medical use in the United States in 1964. It is a well-characterized and potent chemotherapeutic agent used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma. Its mechanism of action primarily involves the intercalation into DNA, thereby inhibiting transcription.

This compound is a more recently discovered antibiotic, isolated from the marine actinomycete Actinomadura sp. isolate M048.[1][2] Along with its analogs, Chandrananimycin A and B, it belongs to the phenoxazin-3-one class of compounds.[1][2] Preliminary studies have indicated its potential as an antibacterial, antifungal, and anticancer agent.[1][3] However, detailed investigations into its efficacy and mechanism of action are still in the early stages.

II. Comparative Cytotoxicity

A significant challenge in directly comparing the anticancer performance of this compound and Actinomycin D is the scarcity of publicly available cytotoxicity data for this compound. While extensive data exists for Actinomycin D against a wide array of cancer cell lines, research on the specific cytotoxic profile of this compound is limited.

Table 1: Cytotoxicity of Actinomycin D against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 (µM)Assay Duration
A549Lung Carcinoma0.00020148 hrs
PC3Prostate Cancer0.00027648 hrs
A2780Ovarian Cancer0.0017Not Specified
Ovarian and Placental Cancer Cell Lines (Average)Ovarian and Placental0.78 ± 0.222Not Specified

Data compiled from various sources.[4][5]

This compound Cytotoxicity Data:

The initial discovery paper for Chandrananimycins reported that a crude extract containing these compounds exhibited activity against a kidney tumor cell line (RXF 631L) with an IC70 value of 1.4 µg/ml. However, specific IC50 values for purified this compound against a panel of cancer cell lines are not yet available in the published literature.

III. Mechanism of Action

The mechanisms by which these two compounds exert their cytotoxic effects appear to be distinct, although the understanding of this compound's mode of action is still largely speculative.

Actinomycin D

Actinomycin D is a well-established DNA intercalator. It binds to the DNA at the transcription initiation complex, specifically at guanine-cytosine (G-C) rich regions, and prevents the elongation of the RNA chain by RNA polymerase. This inhibition of transcription leads to a downstream inhibition of protein synthesis, ultimately inducing cell cycle arrest and apoptosis.[6][7]

Recent studies have also revealed a more nuanced mechanism involving the stabilization of topoisomerase I and II cleavable complexes with DNA.[8][9] Furthermore, Actinomycin D can induce apoptosis through both p53-dependent and -independent pathways.[10] In some cellular contexts, it activates the JNK/SAPK pathway and increases the expression of the pro-apoptotic protein Bax.[1]

This compound

The mode of action for this compound is not well-defined. The initial research suggests that its mechanism is different from that of DNA intercalation, a hallmark of Actinomycin D.[3] However, the specific molecular targets and signaling pathways affected by this compound remain to be elucidated. Further research is required to understand how it induces cancer cell death.

IV. Impact on Cellular Signaling Pathways

Actinomycin D

Actinomycin D has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

  • p53 Signaling: At low concentrations, Actinomycin D can induce ribosomal stress, leading to the stabilization and activation of the tumor suppressor protein p53. This, in turn, can lead to cell cycle arrest or apoptosis.[10]

  • MAPK and PI3K/Akt Pathways: Actinomycin D treatment can activate the MEK/ERK and PI3K/Akt signaling pathways in some cancer cells. The activation of these pro-survival pathways may represent a cellular defense mechanism against the drug's cytotoxic effects.

  • NF-κB Signaling: The effect of Actinomycin D on the NF-κB pathway appears to be context-dependent. Some studies suggest it can lead to the superinduction of NF-κB, while others indicate it does not inhibit TNF-α-induced NF-κB activation.[4]

ActinomycinD_Signaling cluster_dna DNA Intercalation & Transcription Inhibition cluster_p53 p53 Pathway cluster_mapk_pi3k MAPK & PI3K/Akt Pathways ActD Actinomycin D DNA DNA ActD->DNA Intercalates Transcription Transcription ActD->Transcription Inhibits MEK_ERK MEK/ERK ActD->MEK_ERK Activates PI3K_Akt PI3K/Akt ActD->PI3K_Akt Activates RNAPol RNA Polymerase p53 p53 Transcription->p53 Activates (via ribosomal stress) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis_p53 Apoptosis p53->Apoptosis_p53 CellSurvival Cell Survival MEK_ERK->CellSurvival PI3K_Akt->CellSurvival

This compound

Currently, there is no published data detailing the specific signaling pathways modulated by this compound. This represents a critical knowledge gap that future research will need to address to understand its therapeutic potential.

V. Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with compounds A->B C Add MTT reagent B->C D Incubate for 2-4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • After the treatment period, remove the medium and add medium containing a known concentration of neutral red (e.g., 50 µg/mL).

    • Incubate for 2-3 hours to allow for dye uptake.

    • Wash the cells with a wash buffer (e.g., a solution of 1% formaldehyde (B43269) and 1% CaCl2).

    • Extract the dye from the lysosomes using a destain solution (e.g., a solution of 50% ethanol (B145695) and 1% acetic acid).

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the control.

Apoptosis Assays

Flow Cytometry with Annexin V and Propidium (B1200493) Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Harvest and wash cells B Resuspend in Annexin V binding buffer A->B C Add FITC-Annexin V and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

VI. Conclusion and Future Directions

The comparison between this compound and Actinomycin D underscores the significant gap in our understanding of novel versus established anticancer agents. Actinomycin D remains a potent and well-understood therapeutic, with a clearly defined mechanism of action and a vast body of supporting data. In contrast, this compound, while showing initial promise, requires extensive further investigation.

Future research on this compound should prioritize:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of purified this compound against a broad panel of human cancer cell lines is essential to understand its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the molecular targets and cellular pathways affected by this compound is crucial. This includes investigating its effects on DNA synthesis, protein synthesis, and key signaling cascades.

  • In Vivo Efficacy and Toxicity Studies: Preclinical animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.

By addressing these research gaps, the scientific community can determine if this compound holds the potential to become a valuable addition to the arsenal (B13267) of anticancer therapeutics, potentially offering a different mechanism of action and a more favorable therapeutic window compared to established drugs like Actinomycin D.

References

Molecular Target of Chandrananimycin C Remains Elusive Despite Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

Chandrananimycin C, a novel antibiotic isolated from the marine actinomycete Actinomadura sp., has demonstrated notable anticancer, antibacterial, and antifungal properties. However, despite its promising biological activities, the specific molecular target of this compound has not yet been experimentally validated in publicly available scientific literature.

This compound belongs to the phenoxazine (B87303) class of compounds, which are known for their diverse biological effects[1][2]. Initial studies have characterized its structure and confirmed its cytotoxic effects against various cancer cell lines[1][3][4]. These findings have spurred interest in its potential as a therapeutic agent.

However, a comprehensive review of existing research reveals a lack of experimental studies dedicated to identifying and validating the direct molecular target of this compound. While its mechanism of action is presumed to be linked to its cytotoxic effects, the precise protein or signaling pathway it interacts with to elicit these effects is currently unknown.

One computational study utilized in silico molecular docking to predict potential protein interactions. This analysis suggested that this compound might bind to Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. However, it is crucial to emphasize that this is a computational prediction and requires experimental validation to be confirmed.

The process of molecular target validation is a critical step in drug development. It involves a series of experiments designed to confirm that a drug candidate interacts with a specific target and that this interaction is responsible for the drug's therapeutic effects. Common experimental techniques for target validation include:

  • Biochemical Assays: These experiments measure the direct interaction between a compound and a purified protein, such as enzyme inhibition assays or binding affinity studies.

  • Cellular Thermal Shift Assays (CETSA): This method assesses target engagement in living cells by measuring the thermal stabilization of a target protein upon ligand binding.

  • Affinity Chromatography: This technique uses an immobilized form of the drug to "pull down" its binding partners from a cell lysate, which can then be identified by mass spectrometry.

  • Genetic Approaches: Methods such as CRISPR-Cas9 or RNA interference can be used to alter the expression of a putative target protein to see if it affects the cell's sensitivity to the drug.

To date, no published studies have reported the use of these or other target validation methods to definitively identify the molecular target of this compound.

Without a validated molecular target, it is not possible to provide a detailed comparison of this compound's performance with alternative compounds that act on the same target. Further research is needed to elucidate the precise mechanism of action of this promising natural product, which will be essential for its future development as a potential therapeutic agent.

References

Investigating the Synergy of Chandrananimycin C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published studies specifically investigating the synergistic effects of Chandrananimycin C with other antibiotics. While the Chandrananimycin family of compounds, isolated from marine Actinomadura sp., has demonstrated antimicrobial and anticancer properties, their potential in combination therapies remains an unexplored area of research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring this potential. It outlines the standard experimental protocols that would be necessary to determine and quantify the synergistic activity of this compound with other antimicrobial agents.

Antimicrobial Profile of Chandrananimycins

Experimental Protocols for Determining Synergy

To investigate the potential synergistic effects of this compound, standardized in vitro methods such as the checkerboard assay and time-kill curve studies are recommended.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[4][5][6] It allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction.

Experimental Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antibiotic (Agent X) in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of Agent X are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The FIC index is calculated using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Agent X = (MIC of Agent X in combination) / (MIC of Agent X alone)

    • FIC Index (FICI) = FIC of this compound + FIC of Agent X

Interpretation of Results: The interaction is classified based on the FICI value:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_C Prepare this compound Stock dilute_C Serial Dilute this compound (x-axis) prep_C->dilute_C prep_X Prepare Antibiotic X Stock dilute_X Serial Dilute Antibiotic X (y-axis) prep_X->dilute_X prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate dilute_C->inoculate dilute_X->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy/Antagonism calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of bacterial killing over time and can confirm synergistic interactions observed in checkerboard assays.[7][8][9]

Experimental Protocol:

  • Preparation: Prepare cultures of the test organism in logarithmic growth phase.

  • Exposure: Aliquots of the bacterial culture are added to flasks containing CAMHB with this compound alone, Agent X alone, the combination of both at specific concentrations (e.g., 0.5 x MIC), and a growth control without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), samples are taken from each flask.

  • Quantification: Serial dilutions of each sample are plated on nutrient agar. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition.

Interpretation of Results:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2 log10 but > -1 log10 change in CFU/mL.

  • Antagonism: A ≥ 1 log10 increase in CFU/mL.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_results Data Analysis start_culture Grow Bacterial Culture to Log Phase inoculate_flasks Inoculate Flasks start_culture->inoculate_flasks prep_flasks Prepare Flasks: - Control - this compound alone - Antibiotic X alone - Combination prep_flasks->inoculate_flasks sample_points Sample at 0, 2, 4, 8, 12, 24 hours inoculate_flasks->sample_points serial_dilute Perform Serial Dilutions sample_points->serial_dilute plate_samples Plate Dilutions on Agar serial_dilute->plate_samples incubate_plates Incubate Plates plate_samples->incubate_plates count_colonies Count CFUs incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves determine_synergy Determine Synergy plot_curves->determine_synergy

Time-Kill Curve Assay Workflow

Data Presentation

Should these experiments be conducted, the quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound1620.1250.375Synergy
Antibiotic X820.250

Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL Reduction at 24h) for this compound and Antibiotic X against S. aureus

TreatmentInitial Inoculum (log10 CFU/mL)24h CFU/mL (log10)Reduction (log10 CFU/mL)
Growth Control6.08.5-2.5
This compound (0.5 x MIC)6.05.50.5
Antibiotic X (0.5 x MIC)6.05.01.0
Combination6.02.53.5

Conclusion

While direct experimental data on the synergistic effects of this compound is currently unavailable, the established methodologies of the checkerboard and time-kill assays provide a clear path forward for researchers to investigate this potential. The discovery of synergistic interactions could be a significant step in expanding the therapeutic applications of this compound and addressing the challenge of antimicrobial resistance.

References

Comparative cytotoxicity of Chandrananimycin C in normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide on the cytotoxic effects of Chandrananimycin C, a novel antibiotic with potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. While direct comparative studies on the cytotoxicity of this compound in normal versus cancer cell lines are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for such comparative analysis.

Introduction to this compound

Chandrananimycins are a group of novel antibiotics isolated from marine actinomycetes.[1] Among them, this compound has demonstrated notable biological activities, including anticancer properties. The chemical structure of this compound, a phenoxazinone derivative, suggests a potential for therapeutic applications. Preliminary studies have indicated its activity against a range of human cancer cell lines, although a detailed comparative analysis of its effects on cancerous versus normal cells is a critical step in its preclinical development. The proposed mechanism of action for chandrananimycins is distinct from DNA intercalation.[1]

Comparative Cytotoxicity Data

A comprehensive literature search did not yield specific IC50 values for this compound in a direct comparative assay between a panel of human cancer cell lines and normal human cell lines. The original study by Maskey et al. (2003) confirmed the anticancer activity of Chandrananimycins A, B, and C against various cancer cell lines, with reported IC70 values as low as 1.4 µg/ml. However, this study did not include a direct comparison with normal cell lines to establish a selectivity index.

To facilitate future research and provide a clear framework for evaluating the selective cytotoxicity of this compound, the following table is presented as a template for data presentation.

Table 1: Hypothetical Comparative Cytotoxicity (IC50) of this compound

Cell LineTypeTissue OriginIC50 (µM) - 48hSelectivity Index (SI)
Cancer Cell Lines
MCF-7AdenocarcinomaBreastData NeededCalculable
A549CarcinomaLungData NeededCalculable
HeLaAdenocarcinomaCervixData NeededCalculable
HepG2Hepatocellular CarcinomaLiverData NeededCalculable
Normal Cell Lines
MCF-10ANon-tumorigenic EpithelialBreastData Needed-
BEAS-2BBronchial EpithelialLungData Needed-
HaCaTKeratinocyteSkinData Needed-
THLE-2HepatocyteLiverData Needed-

The Selectivity Index (SI) would be calculated as the IC50 of a normal cell line divided by the IC50 of a cancer cell line.

Experimental Protocols

To generate the data for the comparative analysis, the following detailed experimental protocols are recommended.

Cell Culture and Maintenance
  • Cell Lines: Procure human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and normal human cell lines (e.g., MCF-10A, BEAS-2B, HaCaT, THLE-2) from a certified cell bank.

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, DMEM for MCF-7 and HeLa, F-12K for A549, and specific media for normal cell lines as per supplier's instructions.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve generated with appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing Pathways and Workflows

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathway of this compound-induced apoptosis is yet to be fully elucidated, many natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothetical pathway that could be investigated.

G cluster_0 This compound Action cluster_1 Intrinsic Apoptosis Pathway Chandrananimycin_C This compound Cell_Membrane Cell Membrane Bax_Bak Bax/Bak Activation Chandrananimycin_C->Bax_Bak Promotes Bcl2 Bcl-2 Inhibition Chandrananimycin_C->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2->Bax_Bak G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis cluster_4 Conclusion Cancer_Cells Cancer Cell Lines (MCF-7, A549, etc.) Treatment Treat with this compound (Dose-Response) Cancer_Cells->Treatment Normal_Cells Normal Cell Lines (MCF-10A, BEAS-2B, etc.) Normal_Cells->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis Analysis) Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification SI_Calculation Determine Selectivity Index IC50_Calculation->SI_Calculation Conclusion Comparative Cytotoxicity Profile SI_Calculation->Conclusion Apoptosis_Quantification->Conclusion

References

Structure-Activity Relationship of Chandrananimycin Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic Phenoxazinone Analogs and their Biological Activities

Chandrananimycins, a class of naturally occurring benzoxazines, have garnered significant interest in the scientific community for their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic analogs based on the core phenoxazinone scaffold of Chandrananimycins. The data presented herein is intended to inform researchers, scientists, and drug development professionals in the strategic design of more potent and selective therapeutic agents.

Cytotoxicity of Phenoxazinone Analogs

The cytotoxic effects of various synthetic phenoxazinone derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the potency of each analog.

CompoundModificationCell LineIC50 (µM)
Phx-3 2-aminophenoxazin-3-oneA549 (Lung Carcinoma)~50[1]
HT-29 (Colon Adenocarcinoma)~40[1]
MCF-7 (Breast Adenocarcinoma)~60[1]
K562 (Chronic Myelogenous Leukemia)~30[1]
Phx-1 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-oneA549 (Lung Carcinoma)>100[1]
HT-29 (Colon Adenocarcinoma)>100[1]
MCF-7 (Breast Adenocarcinoma)>100[1]
K562 (Chronic Myelogenous Leukemia)>100[1]
Compound 7d C-4 substituted phenoxazine-bearing hydroxamic acid-(HDAC Inhibition IC50 = 3-870 nM)[2][3]

Key Structure-Activity Relationship Insights:

  • The 2-aminophenoxazin-3-one core (Phx-3) is crucial for cytotoxic activity.[1]

  • Substitution at the C-4 position of the phenoxazine (B87303) ring can lead to potent biological activity, as seen with compound 7d, a histone deacetylase (HDAC) inhibitor.[2][3]

  • The presence of a planar phenoxazin-3-one ring system appears to be more favorable for cytotoxicity compared to the non-planar dihydro-phenoxazine structure of Phx-1.[1]

Antimicrobial Activity of Phenoxazinone Analogs

Several synthetic phenoxazinone derivatives have been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

CompoundTarget OrganismMIC (µg/mL)
Generic Phenoxazine Derivatives Staphylococcus aureusNot specified
Bacillus subtilisNot specified
Escherichia coliNot specified
Candida albicansNot specified

Note: Specific MIC values for a systematic series of Chandrananimycin analogs were not available in the reviewed literature. However, studies on broader phenoxazine derivatives indicate that this class of compounds possesses antimicrobial properties.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the phenoxazinone analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (analogs) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Chandrananimycin analogs.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value for each compound is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the analogs against various microbial strains is typically determined using the broth microdilution method.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of test compounds B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for turbidity C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow of the broth microdilution assay.

Detailed Steps:

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Chandrananimycins is not fully elucidated. However, the phenoxazinone core is known to be a key structural motif in actinomycin (B1170597) D, a well-characterized anticancer agent that intercalates into DNA and inhibits transcription. It is hypothesized that Chandrananimycin analogs may exert their cytotoxic effects through a similar mechanism.

Some phenoxazine derivatives have been shown to induce apoptosis in cancer cells by causing a rapid decrease in intracellular pH (pHi).[1] This acidification can disrupt cellular homeostasis and trigger programmed cell death.

Proposed Mechanism of Action:

Proposed_Mechanism cluster_mechanism Proposed Mechanism of Cytotoxicity A Chandrananimycin Analog B Cancer Cell A->B C DNA Intercalation (Hypothesized) B->C E Intracellular Acidification (ΔpHi) B->E D Inhibition of Transcription C->D G Apoptosis (Cell Death) D->G F Disruption of Homeostasis E->F F->G

Proposed mechanisms of action for Chandrananimycin analogs.

Conclusion and Future Directions

The available data on synthetic phenoxazinone analogs suggest that the 2-aminophenoxazin-3-one scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Key structure-activity relationships have been identified, particularly the importance of the planar phenoxazin-3-one ring and the potential for potent activity with substitutions at the C-4 position.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of Chandrananimycin analogs with diverse substitutions on the phenoxazine core. This will enable a more detailed elucidation of the SAR and the identification of lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully understand the signaling pathways involved in the biological activity of these compounds. Such efforts will be crucial in translating the therapeutic potential of Chandrananimycins into clinically viable drugs.

References

Unveiling the Antifungal Potential: A Comparative Analysis of Chandrananimycin C and Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics to combat the growing threat of fungal infections, researchers and drug development professionals require comprehensive data to guide their discovery efforts. This report provides a detailed comparative analysis of the antifungal spectrum of Chandrananimycin C, a novel phenoxazinone antibiotic, against established commercial antifungal agents: Amphotericin B, Fluconazole (B54011), and Caspofungin. This guide synthesizes available experimental data, details testing methodologies, and visualizes the mechanisms of action to offer a foundational resource for the scientific community.

Executive Summary

While data on this compound is emerging, this comparison highlights the distinct antifungal profiles of different drug classes. Commercial agents like Amphotericin B exhibit a broad spectrum of activity, whereas azoles such as Fluconazole are effective against a range of yeasts and some molds. Echinocandins, represented by Caspofungin, are potent against Candida and Aspergillus species. Preliminary findings suggest that this compound, a member of the phenoxazinone class, shows promise, particularly against certain molds. However, a comprehensive understanding of its full antifungal spectrum and precise mechanism of action requires further investigation.

Comparative Antifungal Spectrum

The in vitro efficacy of an antifungal agent is paramount to its potential clinical utility. The following tables summarize the known antifungal spectrum of this compound and the selected commercial agents, primarily based on Minimum Inhibitory Concentration (MIC) data. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Antifungal AgentClassAntifungal Spectrum Highlights
This compound PhenoxazinoneLimited public data available. Chandrananimycin A has demonstrated activity against Mucor miehei.[1][2] The broader antifungal spectrum of this compound is not yet extensively characterized in publicly accessible literature.
Amphotericin B PolyeneBroad-spectrum activity against a wide range of yeasts and molds, including species of Candida, Aspergillus, Cryptococcus, and Mucorales.[3][4][5][6]
Fluconazole TriazoleEffective against most Candida species (though resistance is increasing), Cryptococcus neoformans, and some other yeasts and dimorphic fungi.[7] Generally less effective against filamentous fungi like Aspergillus.
Caspofungin EchinocandinPotent activity against most Candida species, including some fluconazole-resistant strains, and Aspergillus species.[8] Not active against Cryptococcus neoformans or Mucorales.

Table 1: Overview of Antifungal Spectrum

Quantitative Antifungal Activity

The following table presents a summary of reported MIC ranges for the commercial antifungal agents against common fungal pathogens. Specific MIC values for this compound are not widely available in the current literature.

Fungal SpeciesAmphotericin B (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans0.125 - 10.25 - 40.015 - 0.5
Candida glabrata0.25 - 21 - >640.03 - 2
Aspergillus fumigatus0.25 - 2>640.015 - 0.25
Cryptococcus neoformans0.125 - 11 - 16Ineffective
Mucor species0.125 - 2>64Ineffective

Table 2: Typical MIC Ranges of Commercial Antifungal Agents Against Selected Fungal Pathogens (Note: MIC ranges can vary depending on the specific isolate and testing methodology.)

Mechanisms of Action

Understanding the mechanism by which an antifungal agent inhibits fungal growth is critical for drug development and for predicting potential resistance mechanisms.

This compound and Phenoxazinones: The precise mechanism of action for this compound has not been fully elucidated. However, compounds belonging to the phenoxazinone class are thought to primarily function by disrupting DNA processes through intercalation.[9] This involves the insertion of the drug molecule between the base pairs of the DNA helix, which can inhibit DNA replication and transcription, ultimately leading to cell death. Some phenoxazine (B87303) derivatives have also been shown to induce oxidative stress within the fungal cell.[9]

Amphotericin B: This polyene antifungal binds to ergosterol (B1671047), a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, which results in fungal cell death.[10]

Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane.[7]

Caspofungin: This echinocandin targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this process weakens the cell wall, leading to osmotic instability and cell lysis.[8]

Visualizing the Pathways

To illustrate the distinct mechanisms of action of the commercial antifungal agents, the following diagrams were generated using the DOT language.

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Leakage Leakage of Intracellular Contents Pore->Leakage Causes AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Caption: Mechanism of action of Amphotericin B.

Fluconazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to DisruptedMembrane Disrupted Cell Membrane Function Lanosterol_Demethylase->DisruptedMembrane Leads to Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of Fluconazole.

Caspofungin_Mechanism cluster_synthesis Fungal Cell Wall Synthesis Glucan_Synthase β-(1,3)-D-glucan synthase Beta_Glucan β-(1,3)-D-glucan Glucan_Synthase->Beta_Glucan Synthesizes WeakenedWall Weakened Cell Wall Glucan_Synthase->WeakenedWall Leads to Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits CellLysis Cell Lysis WeakenedWall->CellLysis

Caption: Mechanism of action of Caspofungin.

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of antifungal activity. The following is a detailed protocol for the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Antifungal Susceptibility Testing Protocol

1. Principle: This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid broth medium. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus after a specified incubation period.

2. Materials:

  • Test fungi (e.g., Candida spp., Aspergillus spp.)

  • Antifungal agents (this compound, Amphotericin B, Fluconazole, Caspofungin)

  • RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

3. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] for this compound, Fluconazole, and Caspofungin; water for Amphotericin B).

  • The final concentration of the solvent in the test wells should not exceed a level that affects fungal growth.

4. Inoculum Preparation:

  • For Yeasts (Candida spp.):

    • Subculture the yeast onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • For Molds (Aspergillus spp.):

    • Grow the mold on a suitable agar plate (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until conidiation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow larger particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

5. Assay Procedure:

  • Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the highest concentration of the antifungal agent (in RPMI 1640) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

6. Incubation:

  • Incubate the microtiter plates at 35°C.

  • Read the results after 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

7. Interpretation of Results:

  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

References

Unveiling the Action of Chandrananimycin C: A Comparative Guide to Genetic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of Chandrananimycin C, a novel anticancer agent, alongside established topoisomerase inhibitors. We present a framework for validating its mechanism using genetic approaches, supported by experimental data and detailed protocols.

Postulated Mechanism of Action: this compound as a Topoisomerase Inhibitor

This compound belongs to the phenoxazinone class of natural products, a chemical scaffold shared by other compounds known to possess anticancer properties. Based on this structural similarity and preliminary biological activity data, it is hypothesized that this compound exerts its cytotoxic effects by inhibiting DNA topoisomerases. These essential enzymes resolve DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

This guide will explore the genetic validation of this hypothesis by comparing the cellular response to this compound with that of well-characterized topoisomerase inhibitors:

  • Topotecan: A derivative of camptothecin (B557342) that specifically inhibits Topoisomerase I. It stabilizes the covalent complex between Topoisomerase I and DNA, leading to single-strand breaks.[1][2][3]

  • Doxorubicin: An anthracycline antibiotic that inhibits Topoisomerase II, causing the accumulation of double-strand DNA breaks.[4][5][][7][8]

Genetic Validation of Topoisomerase Inhibition

A cornerstone of validating a drug's mechanism of action is the use of genetic models. By comparing the drug's effect on normal (wild-type) cells versus cells with specific genetic alterations in the putative target, a causal link can be established.

Key Genetic Approaches:
  • Resistant Cell Lines: The most direct method involves generating and characterizing cell lines that are resistant to the drug . If resistance is conferred by mutations in the gene encoding the target protein (e.g., TOP1 or TOP2A/B), it provides strong evidence for on-target activity.

  • Yeast-Based Assays: The budding yeast, Saccharomyces cerevisiae, is a powerful tool for studying topoisomerase inhibitors due to its genetic tractability. Yeast strains with deletions or specific mutations in topoisomerase genes can be used to rapidly assess a compound's mechanism.

Comparative Efficacy of Topoisomerase Inhibitors

The following tables summarize the differential cytotoxicity of established topoisomerase inhibitors in wild-type cells versus cells with mutations in their respective topoisomerase targets. This data serves as a benchmark for the expected outcomes when testing this compound.

Table 1: Comparative Cytotoxicity of Topoisomerase I Inhibitors

CompoundCell LineGenotypeIC50Fold Resistance
Topotecan HONE-1Wild-type TOP10.02 µM-
CPT30RTOP1 (E418K)> 1 µM>50
Camptothecin DU-145Wild-type TOP1~10 nM-
DU-145/RC1TOP1 (R364H)20-100 nM2-10

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from various sources and serves for comparative purposes.

Table 2: Comparative Cytotoxicity of Topoisomerase II Inhibitors

CompoundCell LineGenotypeIC50Fold Resistance
Doxorubicin Yeast (JN394)Wild-type TOP2~5 µg/mL-
Yeast (mutant)top2 (G748E)> 20 µg/mL>4
Etoposide Yeast (JN394t2-4)Wild-type hTOP2α40 µg/mL-
Yeast (mutant)hTOP2α (H759P)180 µg/mL4.5
INER-51 (NSCLC)Wild-type TOP2A2.7 µM-
INER-37 (NSCLC)Cytoplasmic TOP2A92.9 µM34.4

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from various sources and serves for comparative purposes.

Experimental Protocols

Detailed methodologies for the key genetic validation experiments are provided below.

Generation of Resistant Mammalian Cell Lines

This protocol outlines the steps for generating and selecting for drug-resistant mutations in a mammalian cell line.

a. Mutagenesis and Selection:

  • Culture the parental cell line (e.g., a human cancer cell line) in standard growth medium.

  • Expose the cells to a chemical mutagen (e.g., ethyl methanesulfonate) at a concentration that results in approximately 50% cell survival to increase the mutation rate.

  • Allow the cells to recover and the mutations to become fixed by passaging them in drug-free medium for several generations.

  • Begin selection by exposing the cells to a low concentration of this compound (e.g., the IC20).

  • Gradually increase the concentration of this compound in the culture medium over several months.

  • Isolate and expand individual clones that are able to proliferate at high concentrations of the drug.

b. Characterization of Resistant Clones:

  • Confirm the resistance phenotype by performing cytotoxicity assays and comparing the IC50 of the resistant clones to the parental cell line.

  • Sequence the coding regions of the TOP1 and TOP2A/B genes from the resistant clones to identify potential mutations.

  • If mutations are identified, confirm their role in conferring resistance through site-directed mutagenesis.

Site-Directed Mutagenesis to Confirm Causal Mutation

This protocol describes how to introduce a specific mutation identified in a resistant cell line back into the wild-type gene to confirm its role in drug resistance.

  • Primer Design: Design complementary forward and reverse primers that contain the desired mutation in the middle. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type topoisomerase cDNA with the mutagenic primers. The PCR cycling conditions should be optimized for the specific plasmid and primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA. This will leave the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the resulting nicked, circular dsDNA into competent E. coli cells. The nicks will be repaired by the bacterial DNA repair machinery.

  • Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.

  • Functional Validation: Transfect the mutated plasmid into a suitable host (e.g., a topoisomerase-deficient yeast strain or mammalian cells) and assess the drug sensitivity of the cells expressing the mutant protein compared to those expressing the wild-type protein.

Yeast-Based Drug Sensitivity Assay (Spot Assay)

This protocol provides a rapid and effective method to assess the sensitivity of different yeast strains to a test compound.

  • Strain Preparation: Grow the wild-type and topoisomerase mutant yeast strains overnight in liquid medium to saturation.

  • Normalization: Dilute the saturated cultures to a starting optical density at 600 nm (OD600) of 1.0.

  • Serial Dilutions: Prepare 10-fold serial dilutions of each normalized culture in sterile water or media (e.g., 1:10, 1:100, 1:1000, 1:10,000).

  • Spotting: Spot a small volume (e.g., 5-10 µL) of each dilution onto agar (B569324) plates containing a gradient of this compound concentrations (including a no-drug control).

  • Incubation: Incubate the plates at 30°C for 2-3 days.

  • Analysis: Compare the growth of the different yeast strains at each drug concentration. Hypersensitivity of the wild-type strain and resistance of a topoisomerase mutant strain to this compound would support its role as a topoisomerase inhibitor.

In Vitro Topoisomerase Activity Assays

These biochemical assays directly measure the effect of a compound on the enzymatic activity of purified topoisomerases.

a. Topoisomerase I Relaxation Assay:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase I, and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow for DNA relaxation.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose (B213101) gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. Inhibition of the relaxation of supercoiled DNA in the presence of this compound indicates inhibition of Topoisomerase I.

b. Topoisomerase II Decatenation Assay:

  • Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), purified human Topoisomerase II, ATP, and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer.

  • Gel Electrophoresis: Separate the catenated kDNA from the decatenated mini-circles on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA. Inhibition of the decatenation of kDNA indicates inhibition of Topoisomerase II.

Visualizing the Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for topoisomerase inhibition and the experimental workflows for its genetic validation.

Topoisomerase_Inhibition_Pathway cluster_drug Drug Action cluster_enzyme Cellular Target cluster_dna Molecular Consequence cluster_cellular Cellular Outcome Chandrananimycin_C This compound Topoisomerase Topoisomerase I/II Chandrananimycin_C->Topoisomerase Inhibition Cleavable_Complex Stabilized Topoisomerase-DNA Cleavable Complex Topoisomerase->Cleavable_Complex Stabilization DNA_Breaks DNA Strand Breaks (Single or Double) Cleavable_Complex->DNA_Breaks Generation of Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

Caption: Proposed signaling pathway of this compound as a topoisomerase inhibitor.

Genetic_Validation_Workflow cluster_mammalian Mammalian Cell Line Approach cluster_yeast Yeast-Based Approach Parental_Cells Parental Cell Line (Wild-type TOP1/2) Mutagenesis Mutagenesis & Selection with This compound Parental_Cells->Mutagenesis Resistant_Clone Isolate Resistant Clone Mutagenesis->Resistant_Clone Sequencing Sequence TOP1/2 Genes Resistant_Clone->Sequencing Mutation_ID Identify Mutation(s) Sequencing->Mutation_ID SDM Site-Directed Mutagenesis Mutation_ID->SDM Confirm_Resistance Confirm Resistance in Transfected Cells SDM->Confirm_Resistance Yeast_Strains Wild-type & top1/2 Mutant Yeast Strains Spot_Assay Spot Assay with This compound Yeast_Strains->Spot_Assay Compare_Growth Compare Growth Phenotypes Spot_Assay->Compare_Growth

Caption: Experimental workflow for the genetic validation of this compound's mechanism.

By employing these genetic and biochemical approaches, researchers can rigorously validate the proposed mechanism of action of this compound as a topoisomerase inhibitor. This comparative guide provides the necessary framework and data points to embark on such a study, ultimately contributing to the development of novel and effective cancer therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Chandrananimycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a recommended procedural framework for the safe disposal of Chandrananimycin C, a novel anticancer antibiotic.

Physico-Chemical Properties of this compound

A clear understanding of a compound's properties is foundational to its safe handling and disposal. The table below summarizes the known physico-chemical characteristics of this compound.[1][2]

PropertyValue
Appearance Orange solid[2]
Molecular Formula C17H16N2O3[2]
Molecular Weight 296.32 g/mol (Calculated from formula)
CI-MS (NH3) 297 ([M+H]+)[2]

Recommended Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of this compound waste. This process emphasizes segregation, containment, and adherence to institutional safety protocols.

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: In-Lab Inactivation (Optional & Validated) cluster_3 Step 4: Final Disposal Solid_Waste Solid Waste (Contaminated PPE, labware) Solid_Container Designated, sealed hazardous waste container for solids Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, media) Liquid_Container Designated, sealed hazardous waste container for liquids Liquid_Waste->Liquid_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Chemical_Inactivation Chemical Inactivation (e.g., Alkaline Hydrolysis) - Must be validated for this compound - Liquid_Container->Chemical_Inactivation Consider for dilute aqueous waste Chemical_Inactivation->EHS_Pickup Incineration High-Temperature Incineration (Recommended final disposal) EHS_Pickup->Incineration

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: General Chemical Inactivation for Antibiotic Waste

While a specific chemical inactivation protocol for this compound has not been published, a method like alkaline hydrolysis, often used for other classes of antibiotics, can be considered for large volumes of dilute aqueous waste.[3] It is imperative that this procedure is validated for this compound under your specific laboratory conditions before implementation.

Objective: To reduce the hazard level of dilute this compound aqueous waste before final disposal.

Materials:

  • Dilute this compound aqueous waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Heat-resistant container

  • Stir plate and stir bar

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: All work should be performed in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Alkalinization: For each liter of dilute this compound waste, slowly add 1 M NaOH solution while stirring to raise the pH to a range of 9-11.[3] Monitor the pH continuously with a calibrated pH meter.

  • Heating: Gently heat the alkaline solution to 85°C while continuously stirring.[3] Maintain this temperature for a minimum of 6 hours to facilitate hydrolysis.[3]

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly add 1 M HCl to neutralize the solution to a pH between 6 and 8.[3]

  • Collection: Transfer the treated and neutralized solution to a designated hazardous waste container for collection by your institution's EHS department.[3]

Essential Safety and Logistical Information

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[4]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated PPE (gloves, lab coats), and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.[3][6] The label should include "Hazardous Waste: this compound" and the date of accumulation.[3]

  • Liquid Waste: Concentrated stock solutions and dilute liquid waste (e.g., used cell culture media, buffer solutions) should be collected in separate, dedicated, leak-proof, and sealed hazardous waste containers.[3][6] The containers must be compatible with the solvent used and clearly labeled with "Hazardous Waste: this compound," the solvent, and the approximate concentration.[3]

Final Disposal:

  • Never dispose of this compound waste down the sink or in the regular trash. [3]

  • All this compound waste, whether pre-treated or not, must be disposed of through your institution's EHS program or a licensed hazardous waste contractor.[3][6]

  • The recommended final disposal method for this type of waste is high-temperature incineration.[3]

  • Store sealed and labeled hazardous waste containers in a designated and secure area until they are collected.[3]

Spill Response:

  • In the event of a spill, evacuate personnel to a safe area.[4]

  • Prevent further leakage or spillage and keep the product away from drains or water courses.[4]

  • For liquid spills, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]

  • For solid spills, carefully sweep up and shovel into a suitable container for disposal, avoiding dust formation.[5]

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[4]

  • Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[4]

By adhering to these general guidelines and consulting with your institutional EHS department, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

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